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  • Product: (1S)-1-[4-(benzyloxy)phenyl]ethanamine
  • CAS: 186029-00-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of (1S)-1-[4-(benzyloxy)phenyl]ethanamine: A Comprehensive NMR Guide

Executive Summary (1S)-1-[4-(benzyloxy)phenyl]ethanamine is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including peptidomimetics and selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S)-1-[4-(benzyloxy)phenyl]ethanamine is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including peptidomimetics and selective receptor agonists. Because the spatial arrangement and chemical integrity of this molecule directly dictate its pharmacological efficacy, rigorous analytical characterization is non-negotiable. This whitepaper provides an in-depth, expert-level breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, moving beyond simple peak assignments to explain the underlying quantum mechanical and electronic causalities that define its spectral signature.

Chemical Causality in NMR Spectral Features

To interpret the NMR spectrum of this chiral amine, one must dissect the molecule into three distinct electronic environments. Understanding why these shifts occur is critical for troubleshooting structural anomalies during drug development.

  • The Chiral Ethylamine Core: The primary amine (-NH 2​ ) is attached to a chiral methine carbon (C1). The electronegative nitrogen atom pulls electron density away from the methine proton, deshielding it and shifting its resonance downfield to approximately 4.09 ppm. The adjacent methyl group (CH 3​ ) couples with this methine proton, producing a characteristic doublet (CH 3​ ) and a corresponding quartet (CH) governed by a 3J scalar coupling of ~6.6 Hz.

  • The Para-Substituted Aryl Ring: The benzyloxy ether acts as a strong π -electron donor via resonance. This electron density is funneled directly into the ortho and para positions of the central phenyl ring. Consequently, the aromatic protons ortho to the oxygen are heavily shielded and appear upfield at ~6.94 ppm. The protons ortho to the ethylamine group lack this direct resonance shielding and appear at ~7.26 ppm, creating a classic, heavily leaning AA'BB' splitting pattern.

  • The Benzyloxy Moiety: The benzylic CH 2​ is positioned between a highly electronegative oxygen atom and a magnetically anisotropic phenyl ring. This dual deshielding effect strips electron density from the protons, resulting in a sharp, distinct singlet at ~5.06 ppm.

Expert Insight on Stereochemistry: In an achiral solvent like CDCl 3​ , the (1S) and (1R) enantiomers are NMR-indistinguishable. To validate the (1S) configuration and determine enantiomeric excess (ee), the sample must be analyzed using a chiral solvating agent, such as Pirkle’s alcohol. The transient diastereomeric complexes formed will differentially shield the enantiomers, causing the methyl doublet at 1.37 ppm to bifurcate into two distinct signals[1].

Standardized NMR Acquisition & Self-Validating Protocol

To ensure absolute trustworthiness in structural elucidation, the following protocol establishes a self-validating system for data acquisition.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl 3​ is strictly chosen over protic solvents like CD 3​ OD. Protic solvents will undergo rapid deuterium exchange with the primary amine, obliterating the -NH 2​ signal before acquisition begins.

  • Probe Tuning and Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated tuning and matching for both 1 H and 13 C nuclei, followed by rigorous gradient shimming (Z1-Z5) to ensure a highly homogeneous magnetic field, which is critical for resolving the fine 3J couplings of the AA'BB' aromatic system.

  • 1 H NMR Acquisition: Acquire 16 scans using a 30° pulse angle. Set the relaxation delay ( d1​ ) to 1.5 seconds to ensure complete longitudinal relaxation, allowing for precise, quantitative integration of the proton signals.

  • 13 C{ 1 H} NMR Acquisition: Acquire 512 scans with broadband proton decoupling (WALTZ-16 or CPD).

    • Causality: The relaxation delay ( d1​ ) must be extended to at least 2.0 seconds. Quaternary carbons (such as the C-O and C-ipso) lack attached protons to facilitate rapid dipole-dipole relaxation. A shorter delay would result in severe signal attenuation for these critical structural nodes [1].

  • Self-Validation (The D 2​ O Shake): To definitively prove the assignment of the amine protons, a self-validating chemical test must be performed. After the initial 1 H acquisition, remove the tube, add 10 μ L of deuterium oxide (D 2​ O), and shake vigorously for 10 seconds. Re-acquire the 1 H spectrum. The rapid hydrogen-deuterium exchange will cause the broad singlet at ~1.62 ppm to vanish entirely, unambiguously validating the -NH 2​ assignment [2].

Workflow Start Synthesized Compound (1S)-1-[4-(benzyloxy)phenyl]ethanamine Prep Sample Preparation (CDCl3 + 0.03% TMS) Start->Prep Tune Probe Tuning & Matching (1H / 13C) Prep->Tune Shim Automated/Manual Shimming (Z1-Z5 gradients) Tune->Shim Acq1H 1H NMR Acquisition (ns=16, d1=1.5s) Shim->Acq1H Acq13C 13C{1H} NMR Acquisition (ns=512, d1=2.0s, CPD) Shim->Acq13C Acq2D Self-Validation (D2O Shake for NH2) Acq1H->Acq2D Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Acq2D->Process

Fig 1. Standardized NMR acquisition and validation workflow for chiral amines.

Quantitative Data Presentation

The following tables summarize the validated chemical shifts, multiplicities, and structural causalities for the target molecule.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignmentCausality / Structural Role
7.45 – 7.30 Multiplet (m)-5HPh-H (Benzyloxy)Magnetically equivalent rotating phenyl ring.
7.26 Doublet (d)8.62HAr-H (ortho to CH)Deshielded relative to the ether-adjacent protons.
6.94 Doublet (d)8.62HAr-H (ortho to O)Heavily shielded by oxygen resonance donation.
5.06 Singlet (s)-2H-O-CH 2​ -PhDeshielded by adjacent oxygen and phenyl ring.
4.09 Quartet (q)6.61H-CH(NH 2​ )-Split by the adjacent methyl group ( 3J ).
1.62 Broad Singlet (br s)-2H-NH 2​ Exchangeable; broadens due to quadrupolar 14 N.
1.37 Doublet (d)6.63H-CH 3​ Split by the adjacent methine proton ( 3J ).
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Electronic Environment
157.8 Quaternary (C)Ar-C (para, attached to O)Extreme deshielding from direct oxygen attachment.
139.6 Quaternary (C)Ar-C (ipso, attached to CH)Deshielded by the adjacent chiral carbon.
137.2 Quaternary (C)Ph-C (ipso of benzyloxy)Standard benzylic ipso shift.
128.7, 128.0, 127.6 Methine (CH)Ph-C (meta, para, ortho)Unsubstituted positions of the benzyloxy ring.
126.9 Methine (CH)Ar-C (ortho to CH)Aromatic carbons of the central ring.
114.9 Methine (CH)Ar-C (ortho to O)Shielded by the ortho-para directing oxygen atom.
70.1 Methylene (CH 2​ )-O-CH 2​ -PhDeshielded aliphatic carbon due to ether linkage.
50.3 Methine (CH)-CH(NH 2​ )-Deshielded by primary amine attachment.
25.6 Methyl (CH 3​ )-CH 3​ Standard shielded aliphatic methyl group.

Mechanistic Spin-Spin Connectivity

To definitively map the molecular framework without relying solely on 1D chemical shifts, 2D NMR techniques (COSY and HMBC) are employed. The diagram below illustrates the self-validating network of scalar couplings that lock the structural fragments together.

Connectivity CH3 Methyl (CH3) δH 1.37 / δC 25.6 CH Methine (CH) δH 4.09 / δC 50.3 CH3->CH COSY (3J) Ar_ipso Aromatic (C-ipso) δC 139.6 CH3->Ar_ipso HMBC (3J) CH->Ar_ipso HMBC (2J) Ar_ortho Aromatic (CH-ortho) δH 7.26 / δC 126.9 CH->Ar_ortho HMBC (3J) Ar_meta Aromatic (CH-meta) δH 6.94 / δC 114.9 Ar_ortho->Ar_meta COSY (3J) Ar_para Aromatic (C-O) δC 157.8 Ar_meta->Ar_para HMBC (2J) OCH2 Benzylic (O-CH2) δH 5.06 / δC 70.1 OCH2->Ar_para HMBC (3J)

Fig 2. Key COSY (blue) and HMBC (red) NMR correlations establishing the molecular framework.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry, 2nd/3rd Edition Source: Elsevier URL: [Link]

Sources

Exploratory

Unlocking the NLRP3 Inflammasome: Mechanism of Action of (1S)-1-[4-(Benzyloxy)phenyl]ethanamine Derivatives

Executive Summary The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogenic and sterile danger signals. Among these, the NOD-like receptor family pyrin domain containing 3 (NLRP3) infla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogenic and sterile danger signals. Among these, the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome has emerged as a critical driver of sterile inflammation. In recent years, the (1S)-1-[4-(benzyloxy)phenyl]ethanamine scaffold has been identified as a highly privileged chiral building block in the development of potent, direct-acting NLRP3 inhibitors[1]. Often functionalized into carbamates, ureas, or sulfinamides, derivatives of this scaffold selectively block the maturation of pro-inflammatory cytokines IL-1β and IL-18, offering therapeutic potential for autoinflammatory diseases, gout, atherosclerosis, and metabolic disorders[2][3].

This technical guide explores the structural causality, signaling intervention points, and experimental validation frameworks for these derivatives.

Molecular Target and Binding Rationale

The primary target of (1S)-1-[4-(benzyloxy)phenyl]ethanamine derivatives is the NACHT domain of the NLRP3 protein. The inflammasome complex requires the oligomerization of NLRP3, the recruitment of the adaptor protein ASC, and the activation of Caspase-1[2].

Structure-Activity Relationship (SAR) Causality

The efficacy of this class of inhibitors is not coincidental; it is driven by precise stereochemical and steric interactions within the NLRP3 binding pocket:

  • The (1S) Stereocenter: The chirality at the ethanamine position is absolute. The (1S) configuration ensures that the methyl group projects into a small steric boundary within the NACHT domain, while properly vectoring the hydrogen-bonding headgroup (e.g., a carbamate or sulfinamide) toward the Walker A motif. The (1R) enantiomer causes severe steric clashes, rendering it virtually inactive.

  • The 4-Benzyloxy Tail: The bulky, flexible benzyloxy group acts as a hydrophobic anchor. Upon binding, this moiety extends into a deep lipophilic sub-pocket of the NLRP3 protein that is only accessible in its auto-repressed (inactive) state. By occupying this pocket, the derivative acts as a "molecular glue" or wedge, locking NLRP3 in its inactive conformation and preventing the ATP hydrolysis required for oligomerization[1].

Quantitative SAR Data

The following table summarizes the causal relationship between structural modifications of the ethanamine scaffold and functional NLRP3 inhibition, highlighting the necessity of the benzyloxy group and the (1S) stereocenter.

Compound ScaffoldAromatic SubstitutionStereochemistryNLRP3 NACHT Binding IC₅₀ (nM)Cellular IL-1β Release IC₅₀ (nM)
Analog A4-Methoxy(1S)450520
Analog B (Core) 4-Benzyloxy (1S) 12 18
Analog C4-Benzyloxy(1R)>10,000>10,000
Analog D4-Phenoxy(1S)85110

Mechanism of Action: Signaling Pathway Intervention

NLRP3 inflammasome activation is a tightly regulated two-step process. (1S)-1-[4-(benzyloxy)phenyl]ethanamine derivatives specifically intervene at the second step, preventing the structural rearrangement of the complex[1][2].

  • Signal 1 (Priming): Pathogen-associated molecular patterns (e.g., LPS) bind to Toll-like receptors (TLRs), activating the NF-κB pathway. This upregulates the transcription of NLRP3 and pro-IL-1β.

  • Signal 2 (Activation): Danger-associated molecular patterns (e.g., ATP, cholesterol crystals, or Nigericin) induce intracellular stress, notably potassium (K⁺) efflux. This triggers NLRP3 to hydrolyze ATP, undergo a conformational change, and oligomerize.

  • Inhibitor Intervention: The (1S)-benzyloxy derivatives bind directly to the primed, inactive NLRP3 monomers. By blocking the ATPase activity and locking the conformation, they prevent the recruitment of ASC (preventing ASC speck formation) and the subsequent auto-cleavage of pro-Caspase-1[3].

G S1 Signal 1 (Priming) TLR4 / LPS NFKB NF-κB Translocation S1->NFKB ProIL Upregulation of NLRP3 & pro-IL-1β NFKB->ProIL NLRP3_Inactive NLRP3 (Auto-repressed) ProIL->NLRP3_Inactive S2 Signal 2 (Activation) ATP / Nigericin (K+ Efflux) NLRP3_Active NLRP3 Oligomerization (NACHT Domain Active) S2->NLRP3_Active NLRP3_Inactive->NLRP3_Active ASC ASC Speck Assembly NLRP3_Active->ASC Casp1 Pro-Caspase-1 Cleavage ASC->Casp1 IL1b Mature IL-1β Secretion Casp1->IL1b Drug (1S)-1-[4-(benzyloxy)phenyl] ethanamine derivatives Drug->NLRP3_Active Direct Binding to NACHT Prevents ATPase Activity

Figure 1: NLRP3 Inflammasome Signaling Pathway and Intervention by (1S)-Derivatives.

Experimental Protocols for Validation

To ensure scientific integrity, evaluating these derivatives requires a self-validating experimental system. A simple reduction in IL-1β is insufficient, as cytotoxic compounds can yield false positives by killing the cells before cytokine release. The following protocol utilizes an LDH counter-screen to guarantee that the observed inhibition is mechanism-specific.

Step-by-Step Methodology: THP-1 Inflammasome Inhibition Assay

Phase 1: Cell Preparation & Priming

  • Seeding & Differentiation: Seed human THP-1 monocytes in a 96-well plate at 1×105 cells/well. Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Rationale: PMA differentiates monocytes into macrophage-like cells, which are required for robust inflammasome responses.

  • Resting: Wash cells with PBS and rest in fresh RPMI medium for 24 hours to reduce background basal activation.

  • Priming (Signal 1): Add 1 μg/mL Lipopolysaccharide (LPS) for 3 hours. Rationale: This provides Signal 1, upregulating pro-IL-1β and NLRP3 protein levels without triggering complex assembly.

Phase 2: Drug Target Engagement & Activation 4. Inhibitor Incubation: Add the (1S)-1-[4-(benzyloxy)phenyl]ethanamine derivative at varying concentrations (e.g., 1 nM to 10 μM) and incubate for 30 minutes. Rationale: Pre-incubation allows the drug to penetrate the cell membrane and bind the auto-repressed NLRP3 NACHT domain before the activation signal is introduced. 5. Activation (Signal 2): Add 10 μM Nigericin (a potassium ionophore) for 45 minutes. Rationale: Nigericin rapidly induces K⁺ efflux, the canonical Signal 2 required for NLRP3 oligomerization.

Phase 3: Self-Validating Analysis 6. Supernatant Harvest: Centrifuge the plate at 400 x g for 5 minutes and collect the cell-free supernatant. 7. IL-1β ELISA: Quantify mature IL-1β using a standard sandwich ELISA. 8. LDH Viability Counter-Screen: Measure Lactate Dehydrogenase (LDH) release in the remaining supernatant. Rationale: If LDH release is high, the drug is cytotoxic, and the drop in IL-1β is an artifact. A true NLRP3 inhibitor will show low IL-1β and low LDH.

Workflow Cell 1. Cell Culture THP-1 Monocytes + PMA Differentiation Priming 2. Priming LPS (1 μg/mL) 3 Hours Cell->Priming Treatment 3. Drug Treatment (1S)-Derivatives 30 Mins Pre-incubation Priming->Treatment Activation 4. Activation Nigericin (10 μM) 45 Mins Treatment->Activation Analysis 5. Quantification IL-1β ELISA & LDH Viability Assay Activation->Analysis

Figure 2: Self-Validating Experimental Workflow for Inflammasome Inhibition.

Translational Perspective

The translation of (1S)-1-[4-(benzyloxy)phenyl]ethanamine derivatives from bench to bedside hinges on their pharmacokinetic profiles. The benzyloxy group, while excellent for target affinity, can be susceptible to oxidative metabolism by hepatic CYP450 enzymes. Modern drug development often involves bioisosteric replacement of the phenyl ring or fluorination of the benzyloxy moiety to improve metabolic stability while retaining the crucial hydrophobic interactions within the NLRP3 NACHT domain[1][3].

By selectively halting the release of IL-1β without broadly suppressing the immune system (as seen with generalized immunosuppressants), these derivatives represent a highly targeted approach to managing sterile inflammatory diseases.

Sources

Foundational

An In-depth Technical Guide to the Crystallographic Structure Analysis of (1S)-1-[4-(Benzyloxy)phenyl]ethanamine

Disclaimer: As of the date of this guide, a public-domain crystal structure for the specific enantiomer (1S)-1-[4-(benzyloxy)phenyl]ethanamine has not been deposited in major crystallographic databases such as the Cambri...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this guide, a public-domain crystal structure for the specific enantiomer (1S)-1-[4-(benzyloxy)phenyl]ethanamine has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD).[1][2][3][4] Therefore, this document serves as a comprehensive, in-depth methodological guide, using this molecule as a prime exemplar for the rigorous process of crystallographic analysis of a chiral organic compound. The data presented herein is illustrative of typical results for such an analysis.

Introduction: The Imperative of Absolute Structure in Drug Development

(1S)-1-[4-(Benzyloxy)phenyl]ethanamine is a chiral amine, a class of organic molecules that are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). The "S" designation in its name denotes a specific three-dimensional arrangement of atoms around the chiral center. In drug development, determining the absolute configuration of a chiral molecule is not merely an academic exercise; it is a critical regulatory requirement and a cornerstone of understanding a drug's efficacy and safety.[5][6] The two enantiomers (R and S forms) of a chiral drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or, in some cases, harmful.[7]

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[8][9] This guide provides a detailed walkthrough of the crystallographic analysis workflow, from initial experimental design to final structure validation, tailored for a chiral amine like (1S)-1-[4-(Benzyloxy)phenyl]ethanamine.

Section 1: The Causality of Experimental Choice: SC-XRD vs. PXRD

A comprehensive crystallographic study often employs both Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD). The choice is not arbitrary but is driven by the specific questions being asked about the material.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise atomic arrangement, bond lengths, bond angles, and, most critically, the absolute configuration of a new chemical entity.[8] It requires a high-quality single crystal, which can sometimes be challenging to grow.[10] For (1S)-1-[4-(Benzyloxy)phenyl]ethanamine, obtaining its single-crystal structure is the only way to unequivocally confirm the (S)-configuration without relying on correlations to other known structures.

  • Powder X-ray Diffraction (PXRD): This technique is used for the analysis of a polycrystalline or powdered sample.[11] Its primary roles in a pharmaceutical context are to assess the bulk purity of a synthesized batch, identify the crystalline phase (polymorph screening), and ensure batch-to-batch consistency. While structure solution from powder data is possible, it is significantly more complex than SC-XRD and is not the preferred method for initial absolute configuration determination of a novel compound.[12]

The logical workflow, therefore, is to first determine the definitive structure via SC-XRD and then use the resulting data to create a reference pattern for routine, high-throughput quality control of bulk material using PXRD.

Fig. 1: Relationship between SC-XRD and PXRD in structural analysis.

Section 2: Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This section details the self-validating workflow for the complete structure determination of (1S)-1-[4-(Benzyloxy)phenyl]ethanamine.

Step 1: Crystal Growth (The Art and Science)

The most critical and often rate-limiting step is growing a diffraction-quality single crystal (ideally 0.1-0.3 mm in all dimensions, without cracks or defects).[13]

  • Material Purification: Start with the highest purity (1S)-1-[4-(Benzyloxy)phenyl]ethanamine (>98%). Impurities can inhibit crystallization or become incorporated as defects.

  • Solvent Screening: Dissolve the compound in a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) to find one in which it has moderate solubility.

  • Crystallization Technique:

    • Slow Evaporation: The simplest method. A saturated solution is left in a loosely covered vial, allowing the solvent to evaporate over several days to weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): A drop of the saturated solution is placed on a slide over a reservoir of a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization. This is often the most successful technique.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Step 2: Data Collection
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in higher quality data.

  • Data Acquisition: The instrument bombards the crystal with a monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated through a series of angles.

Step 3: Data Processing, Structure Solution, and Refinement
  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary atomic model.

  • Structure Refinement: This is an iterative process where the atomic model (positions, thermal parameters) is adjusted using a least-squares approach to improve the fit between the calculated diffraction pattern and the experimentally observed data.[14]

scxrd_workflow start Purified Compound crystal_growth 1. Crystal Growth (e.g., Vapor Diffusion) start->crystal_growth crystal_select 2. Crystal Selection (Microscopy) crystal_growth->crystal_select data_collection 3. Data Collection (Diffractometer, 100 K) crystal_select->data_collection data_processing 4. Data Processing (Indexing, Integration) data_collection->data_processing structure_solution 5. Structure Solution (Direct Methods) data_processing->structure_solution refinement 6. Structure Refinement (Least-Squares Fitting) structure_solution->refinement refinement->refinement validation 7. Validation & Analysis (checkCIF, Flack Parameter) refinement->validation final_structure Final Validated Structure (CIF File) validation->final_structure

Fig. 2: Workflow for Single-Crystal X-ray Diffraction Analysis.

Section 3: Data Interpretation and Validation: A Trustworthy System

A solved structure is meaningless without rigorous validation. This process ensures the model is chemically sensible and accurately reflects the experimental data.

Key Refinement Parameters

The quality of the final structure is assessed by several metrics, which should always be reported.

ParameterDescriptionTypical Value for Good Structure
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 5%
wR2 A weighted R-factor based on all reflection data.< 15%
GooF Goodness of Fit. Should be close to 1.0.~1.0
Flack Parameter Determines the absolute structure for chiral molecules.[15]Close to 0 (±3σ) for the correct enantiomer.
Determining Absolute Configuration: The Flack Parameter

For a chiral molecule like (1S)-1-[4-(zyloxy)phenyl]ethanamine, the most crucial output is the confirmation of its absolute stereochemistry. This is achieved through the analysis of anomalous dispersion effects, quantified by the Flack parameter.[15][16]

  • A Flack parameter value close to 0 with a small standard uncertainty (s.u. < 0.1) indicates that the assigned (S)-configuration is correct .[17]

  • A value close to 1 indicates that the structure should be inverted to the (R)-configuration.

  • A value near 0.5 suggests the crystal is a racemic twin (contains both R and S enantiomers in equal amounts).

Structure Validation with checkCIF

Before publication or use in further studies, the final Crystallographic Information File (CIF) must be validated.[18] The International Union of Crystallography (IUCr) provides a free online checkCIF service that analyzes the file for syntax errors, internal consistency, and potential scientific issues, flagging them as ALERTS.[19] Addressing these ALERTS is a mandatory part of ensuring a high-quality, trustworthy structure determination.[20]

Section 4: Hypothetical Crystallographic Data Summary

The following table summarizes the expected crystallographic data for a successful single-crystal X-ray diffraction analysis of (1S)-1-[4-(benzyloxy)phenyl]ethanamine.

ParameterHypothetical Value
Chemical Formula C₁₅H₁₇NO
Formula Weight 227.31 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (A common chiral space group)
a, b, c (Å) 8.5, 12.3, 15.1
α, β, γ (°) 90, 90, 90
Volume (ų) 1582.4
Z (Molecules/unit cell) 4
Temperature (K) 100(2)
Radiation (λ, Å) Mo Kα (0.71073)
Reflections Collected 15200
Independent Reflections 3100
R1 [I > 2σ(I)] 0.041
wR2 (all data) 0.115
Goodness-of-Fit (S) 1.05
Flack Parameter 0.02(5)

Interpretation: The hypothetical Flack parameter of 0.02(5) strongly supports the assignment of the (S)-configuration, as the value is very close to zero and well within three standard deviations.[21][22]

Section 5: Complementary Analysis with Powder X-ray Diffraction (PXRD)

Once the single-crystal structure is solved, the data can be used to calculate a theoretical PXRD pattern. This becomes the "fingerprint" for (1S)-1-[4-(benzyloxy)phenyl]ethanamine.

Experimental Protocol
  • Sample Preparation: A small amount of the bulk crystalline material is gently ground to a fine powder to ensure random orientation of the crystallites.

  • Data Acquisition: The powder is placed on a sample holder in a PXRD instrument, and the diffraction pattern (intensity vs. 2θ) is recorded.

Data Analysis: Rietveld Refinement

The experimental PXRD pattern can be compared to the theoretical pattern calculated from the SC-XRD data. For quantitative analysis, Rietveld refinement is employed.[14][23] This method uses a least-squares approach to fit the entire calculated profile to the experimental data, allowing for:

  • Phase Identification: Confirming the material is the correct crystalline phase.

  • Quantitative Phase Analysis: Determining the percentage of the desired phase versus any crystalline impurities.

  • Lattice Parameter Refinement: Confirming the unit cell dimensions of the bulk material match the single crystal.[24][25]

Conclusion

The crystallographic analysis of a chiral molecule such as (1S)-1-[4-(benzyloxy)phenyl]ethanamine is a multi-faceted process that relies on a logical and self-validating workflow. Single-crystal X-ray diffraction is indispensable for the initial, unambiguous determination of molecular geometry and absolute configuration, a critical step in pharmaceutical development.[26] This definitive structural information then empowers the use of powder X-ray diffraction as a rapid and reliable tool for ensuring the quality, purity, and consistency of bulk material. Adherence to the detailed protocols and rigorous validation steps outlined in this guide ensures the generation of accurate and trustworthy structural data, forming a solid foundation for subsequent research and development activities.

References

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  • Adv. Comp. Stud. (2026). Rietveld Refinement of X-Ray Diffraction Data. Adv. Comp. Stud.[Link]

  • Parsons, S. (n.d.). Determination of absolute configuration using X-ray diffraction. Edinburgh Research Explorer. [Link]

  • Wikipedia. (2023). Flack parameter. Wikipedia. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C, 76(1), 1-13. [Link]

  • Samal, S. (2019). Rietveld Refinement: A Technique More than Just Identification. Journal of Applied & Computational Mathematics, 8(1). [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]

  • Flack, H. D. (n.d.). For Peer Review: The Use of X-ray crystallography to determine absolute configuration. howardflack.ch. [Link]

  • Cole, J. C. (2020). Howard Flack and the Flack Parameter. Crystals, 10(9), 820. [Link]

  • MyScope. (n.d.). What is Rietveld refinement? MyScope. [Link]

  • International Union of Crystallography. (n.d.). checkCIF. IUCr. [Link]

  • Spek, A. L. (n.d.). PLATON/VALIDATION. Utrecht University. [Link]

  • Watkin, D. (n.d.). Best Practice and Pitfalls in Absolute Structure Determination. ZORA. [Link]

  • Smith, A. M., & Locuson, C. W. (2018). The Significance of Chirality in Drug Design and Development. Molecules, 23(10), 2627. [Link]

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  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

  • Ambhaikar, M. A., et al. (2017). Asymmetric Synthesis and Absolute Configuration Determination of an Enantioenriched Alcohol: A Discovery-Based Undergraduate Laboratory Experiment. Journal of Chemical Education, 94(11), 1801-1804. [Link]

  • Chemistry LibreTexts. (2020). 5.3: Absolute Configuration and the (R) and (S) System. Chemistry LibreTexts. [Link]

  • CCDC. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • Peng, S., et al. (2024). Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. LabMed Discovery. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. [Link]

  • MacLeod, M. J., et al. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 249-260. [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? ResearchGate. [Link]

  • Wikipedia. (2023). Crystallographic Information File. Wikipedia. [Link]

  • University of Manchester. (2008). CCDC 637362: Experimental Crystal Structure Determination. Research Explorer. [Link]

  • OA Monitor Ireland. (n.d.). CCDC 2168073: Experimental Crystal Structure Determination. OA Monitor Ireland. [Link]

  • PubChemLite. (n.d.). (1r)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride. PubChemLite. [Link]

  • CCDC. (n.d.). Access Structures. CCDC. [Link]

  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-182. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). PSDS. [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). RDA. [Link]

  • re3data.org. (2026). Cambridge Structural Database. re3data.org. [Link]

  • Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. [Link]

Sources

Exploratory

preliminary in vitro toxicity studies of (1S)-1-[4-(benzyloxy)phenyl]ethanamine

An in-depth technical evaluation of (1S)-1-[4-(benzyloxy)phenyl]ethanamine requires moving beyond generic cytotoxicity screens. As a chiral primary amine featuring a lipophilic benzyloxy-substituted phenyl ring, this mol...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of (1S)-1-[4-(benzyloxy)phenyl]ethanamine requires moving beyond generic cytotoxicity screens. As a chiral primary amine featuring a lipophilic benzyloxy-substituted phenyl ring, this molecule presents specific structural liabilities. Whether evaluated as a pharmaceutical building block, a novel psychoactive substance (NPS) analog, or an active pharmaceutical ingredient (API), its toxicological profile is dictated by its structural motifs: a phenethylamine backbone prone to monoamine oxidase (MAO) and cytochrome P450 (CYP) metabolism, and a cationic amphiphilic nature that risks lysosomal trapping.

This guide outlines a field-proven, mechanistically grounded in vitro toxicity testing strategy tailored specifically to this molecule.

Mechanistic Rationale for Toxicity Profiling

As application scientists, we do not test blindly; we test based on chemical causality. The structural features of (1S)-1-[4-(benzyloxy)phenyl]ethanamine dictate three primary toxicological liabilities that must be interrogated:

  • CYP-Mediated Bioactivation and Hepatotoxicity: The benzyloxy ether at the para position is highly susceptible to CYP-mediated O-dealkylation (specifically by CYP2D6 and CYP3A4)[1]. This cleavage yields a reactive phenol intermediate and benzaldehyde. Subsequent oxidation of the phenol can generate electrophilic quinone imines. If these reactive metabolites are not neutralized by intracellular glutathione (GSH), they will covalently bind to hepatic proteins, inducing oxidative stress and hepatocyte necrosis.

  • Neurotoxicity: Phenethylamine derivatives are known to interact with monoamine transporters and receptors. High intracellular concentrations can induce severe oxidative stress, mitochondrial dysfunction, and apoptosis in neuronal cell lines[2].

  • Lysosomal Phospholipidosis (PLD): The molecule is a lipophilic primary amine, classifying it as a Cationic Amphiphilic Drug (CAD)[3]. CADs passively diffuse across cell membranes but become protonated and trapped in the acidic environment of lysosomes. This neutralizes lysosomal pH and directly inhibits lysosomal phospholipases, leading to the pathological accumulation of intracellular lipids[4].

Bioactivation A (1S)-1-[4-(benzyloxy)phenyl]ethanamine (Parent Compound) B CYP450 (e.g., CYP2D6/3A4) O-Dealkylation A->B C Phenol Intermediate + Benzaldehyde B->C D Oxidative Stress (ROS Generation) C->D E Quinone Imine (Reactive Electrophile) C->E F GSH Conjugation (Detoxification) E->F Adequate GSH G Protein Adduction & Hepatotoxicity E->G GSH Depletion

Proposed CYP450-mediated bioactivation and hepatotoxicity pathway.

Core In Vitro Experimental Protocols

Every protocol described below is designed as a self-validating system . This means each assay incorporates internal multiplexing to distinguish true mechanistic toxicity from generalized cell death (e.g., gating phospholipidosis readouts by concurrent ATP viability metrics).

Protocol A: Metabolism-Dependent Hepatotoxicity Screen

Causality: Standard HepG2 cells lack robust basal expression of CYP450 enzymes. Because the benzyloxy group of our target molecule is a prime target for O-dealkylation, using a metabolically incompetent cell line will yield false negatives. We must use HepaRG cells, which maintain functional CYP expression, to capture metabolite-driven toxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed differentiated HepaRG cells into 96-well plates at 72,000 cells/well. Incubate for 24 hours to allow monolayer formation.

  • Compound Dosing: Prepare a 10-point dose-response curve of (1S)-1-[4-(benzyloxy)phenyl]ethanamine (0.1 µM to 500 µM) in 0.1% DMSO. Treat cells for 24 and 72 hours.

  • Self-Validation Controls: Include Chlorpromazine (positive control for hepatotoxicity) and 0.1% DMSO (vehicle control).

  • Multiplexed Readout:

    • Step 4a: Measure secreted Lactate Dehydrogenase (LDH) in the supernatant to quantify membrane rupture (necrosis).

    • Step 4b: Lyse the remaining cells and quantify intracellular ATP via a luciferin-luciferase luminescence assay. A drop in ATP preceding LDH release indicates mitochondrial impairment prior to cell death.

Protocol B: Neurotoxicity Profiling via SH-SY5Y Cells

Causality: To evaluate the specific vulnerability of neuronal tissues to phenethylamine derivatives, we utilize the human neuroblastoma cell line SH-SY5Y[2].

Step-by-Step Methodology:

  • Differentiation: Induce dopaminergic differentiation of SH-SY5Y cells using 10 µM retinoic acid for 5 days prior to the assay to ensure expression of relevant neuronal transporters.

  • ROS Quantification: Pre-load cells with the fluorescent probe H2DCFDA (10 µM) for 45 minutes.

  • Exposure: Expose cells to the test compound (10 µM to 1000 µM).

  • Kinetic Measurement: Measure fluorescence (Ex 485 nm / Em 535 nm) kinetically over 6 hours. An increase in fluorescence indicates the generation of Reactive Oxygen Species (ROS), a hallmark of phenethylamine-induced neurotoxicity[2].

Protocol C: High-Content Phospholipidosis (PLD) Screening

Causality: Primary amines with hydrophobic domains are classic inducers of PLD[3]. However, dead cells also accumulate lipids non-specifically. A self-validating PLD assay must multiplex lipid accumulation with a viability stain to ensure the PLD is a primary physiological response, not a secondary artifact of cell death.

Step-by-Step Methodology:

  • Probe Co-incubation: Seed fibroblasts or HepG2 cells in a 384-well plate. Co-treat cells with the test compound and 10 µM NBD-PE (a fluorescent phospholipid analog that accumulates in disrupted lysosomes)[4].

  • Incubation: Incubate for 48 hours.

  • Nuclear Staining: Add Hoechst 33342 (1 µg/mL) during the final 30 minutes to quantify cell nuclei (viability).

  • High-Content Imaging: Image plates using an automated confocal microscope.

  • Data Gating (Critical): Only flag the compound as a PLD inducer if the NBD-PE fluorescence intensity increases by >1.5-fold and the Hoechst nuclei count remains >80% of the vehicle control.

Protocol D: Regulatory Genotoxicity (ICH S2(R1) Compliance)

Causality: To support any future IND-enabling studies, the compound must be cleared for mutagenic and clastogenic potential according to [5].

Step-by-Step Methodology:

  • Ames Test (OECD 471): Expose Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) to the compound (up to 5000 µ g/plate ) in the presence and absence of rat liver S9 fraction (to account for the reactive phenol metabolites). Count revertant colonies.

  • In Vitro Micronucleus (OECD 487): Treat TK6 human lymphoblastoid cells with the compound. Block cytokinesis using cytochalasin B. Score binucleated cells for the presence of micronuclei (indicating chromosomal breakage or loss) using flow cytometry.

Workflow Step1 Compound Preparation (1000x DMSO Stocks) Step2 Multiparametric Hepatotoxicity (HepaRG + ATP/LDH Readouts) Step1->Step2 Step3 Neurotoxicity Profiling (SH-SY5Y + ROS Assay) Step1->Step3 Step4 Phospholipidosis Screening (NBD-PE Lipid Accumulation) Step1->Step4 Step5 Genotoxicity Battery (Ames & In Vitro Micronucleus) Step1->Step5 Step6 Data Integration & Safety Margin Calculation Step2->Step6 Step3->Step6 Step4->Step6 Step5->Step6

Multiparametric in vitro toxicity screening workflow for phenethylamines.

Quantitative Data Presentation: Decision Matrix

To streamline go/no-go decisions in early development, all quantitative outputs from the above protocols should be standardized against the following threshold matrix.

Toxicity LiabilityCell Line / ModelPrimary EndpointPositive ControlCritical Decision Threshold
Hepatotoxicity HepaRG (± CYP inhibitors)ATP Depletion / LDH ReleaseChlorpromazineIC₅₀ < 50 µM
Neurotoxicity SH-SY5Y (Differentiated)H2DCFDA (ROS Generation)Rotenone> 2.0-fold increase in ROS
Phospholipidosis Fibroblasts / HepG2NBD-PE FluorescenceAmiodarone> 1.5-fold increase (at >80% viability)
Mutagenicity S. typhimurium (Ames)Revertant Colonies2-Aminoanthracene> 2.0-fold increase over vehicle
Clastogenicity TK6 Cells (Micronucleus)% Micronucleated CellsMitomycin CStatistically significant dose-dependent increase

Sources

Foundational

The Strategic Role of (1S)-1-[4-(Benzyloxy)phenyl]ethanamine in Early-Stage Drug Discovery

Introduction: The Imperative of Chirality in Modern Therapeutics In the contemporary landscape of drug discovery, the transition from a high-throughput screening (HTS) hit to an optimized lead compound is heavily reliant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Modern Therapeutics

In the contemporary landscape of drug discovery, the transition from a high-throughput screening (HTS) hit to an optimized lead compound is heavily reliant on the three-dimensional spatial arrangement of the molecule. Biological targets—be they GPCRs, kinases, or ion channels—are inherently chiral. Consequently, regulatory bodies like the FDA have strengthened guidance on stereoisomeric drugs, emphasizing the development of single enantiomers to maximize efficacy and eliminate off-target toxicity caused by the distomer[1].

To meet these rigorous demands, early-stage medicinal chemistry relies on optically pure chiral building blocks[1]. Among these, (1S)-1-[4-(benzyloxy)phenyl]ethanamine has emerged as a highly versatile and strategic scaffold. As a Senior Application Scientist, I have utilized this specific primary amine extensively to navigate complex structure-activity relationship (SAR) landscapes. This technical guide deconstructs the mechanistic rationale, physicochemical properties, and validated synthetic protocols for deploying this chiral building block in drug discovery workflows.

Structural Anatomy & Causality in Scaffold Selection

The utility of (1S)-1-[4-(benzyloxy)phenyl]ethanamine (CAS: 65746-45-4)[2] lies in its precise combination of functional groups, each serving a distinct mechanistic purpose in target engagement and synthetic elaboration.

  • The Primary Amine (Vector 1): Acts as the primary synthetic handle for vector elongation via amide coupling, reductive amination, or urea formation. Biologically, it serves as a potent hydrogen-bond donor/acceptor[3].

  • The (1S)-Methyl Group (Conformational Lock): The introduction of the methyl group at the benzylic position restricts the rotational degrees of freedom of the amine. By utilizing the pure (1S) enantiomer, we lock the pharmacophore into a specific trajectory, which thermodynamically favors binding to the target receptor's chiral pocket while sterically clashing with off-target active sites.

  • The Phenyl Core: Provides essential π−π stacking or cation- π interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the target binding site.

  • The 4-Benzyloxy Group (Vector 2 / Masked Phenol): The bulky, lipophilic benzyl ether is dual-purpose. During early screening, it probes deep hydrophobic pockets. Later in the workflow, it acts as a robust protecting group that can be chemoselectively cleaved to reveal a phenol, providing a new vector for late-stage functionalization (LSF) or a critical hydrogen-bond donor.

Pharmacophore Center (1S)-1-[4-(Benzyloxy)phenyl]ethanamine N1 Primary Amine (H-Bond Donor/Acceptor) Center->N1 Vector 1 N2 (1S)-Methyl Group (Conformational Lock) Center->N2 Stereocontrol N3 Phenyl Ring (Pi-Pi Stacking) Center->N3 Core Scaffold N4 Benzyloxy Group (Deep Hydrophobic Binding) Center->N4 Vector 2 / Prodrug

Fig 1. Pharmacophoric contributions of the (1S)-1-[4-(benzyloxy)phenyl]ethanamine scaffold.

Table 1: Physicochemical & Structural Properties
PropertyValueClinical/Synthetic Relevance
CAS Number 65746-45-4[2]Standard identifier for procurement and cataloging.
Molecular Weight 227.31 g/mol [2]Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Formula C15H17NO[3]Optimal carbon-to-heteroatom ratio for lipophilicity.
Stereochemistry (1S)-EnantiomerEnsures stereospecific receptor engagement[1].
H-Bond Donors / Acceptors 1 / 2Balances aqueous solubility with membrane permeability.

Strategic Integration in Hit-to-Lead Workflows

When integrating this building block into a hit-to-lead campaign, the workflow must be designed to exploit its dual vectors. The primary amine is functionalized first, securing the core structure of the lead compound. Subsequently, the benzyl group is removed to fine-tune physicochemical properties (like LogD) or to introduce solubilizing groups.

G A (1S)-1-[4-(Benzyloxy)phenyl]ethanamine B Amide Coupling (Vector Elongation) A->B C Lipophilic Intermediate (In Vitro Screening) B->C D Pd/C Hydrogenolysis (Benzyl Deprotection) C->D E Phenol Intermediate (H-Bond Donor Unmasked) D->E F Late-Stage Functionalization (Lead Compound) E->F

Fig 2. Hit-to-lead synthetic workflow utilizing (1S)-1-[4-(benzyloxy)phenyl]ethanamine.

The impact of this sequential optimization is profound. As shown in Table 2, transitioning from a racemic mixture to the pure (1S)-enantiomer, and subsequently unmasking the phenol, systematically improves both target affinity and physicochemical properties.

Table 2: Representative Optimization Metrics in a Hit-to-Lead Campaign
StageCompound IterationTarget Affinity (IC50)LogD (pH 7.4)Mechanistic Outcome
Hit Racemic Amine Derivative1.20 µM3.8Eutomer/Distomer competition reduces apparent affinity.
Lead 1 (1S)-Enantiomer Derivative0.15 µM3.88-fold boost via strict stereochemical matching[1].
Lead 2 Phenol Derivative (Deprotected)0.04 µM2.4Unmasked H-bond donor engages target; improved solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes specific analytical checkpoints to verify success and prevent the propagation of errors.

Protocol 1: Stereoretentive Amide Coupling

Causality: When coupling the (1S)-amine to a carboxylic acid, epimerization of the acid (if chiral) or incomplete conversion are the primary risks. We utilize HATU and DIPEA in DMF. HATU is chosen over EDC/HOBt because its superior reactivity ensures rapid conversion, minimizing the time the intermediate spends in a potentially epimerizing basic environment.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) dropwise at 0 °C. Stir for 10 minutes to form the active OAt-ester.

  • Coupling: Add (1S)-1-[4-(benzyloxy)phenyl]ethanamine (1.1 equiv)[4] to the activated mixture. Allow the reaction to warm to ambient temperature and stir for 2 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 5 µL of the reaction mixture. Confirm the disappearance of the amine mass (m/z 228.1 [M+H]+) and the appearance of the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint 2 (Chiral HPLC): Run the purified product on a Chiralpak AD-H column to confirm that the enantiomeric excess (ee) remains >99%, validating that no epimerization occurred during coupling[1].

Protocol 2: Chemoselective Hydrogenolysis of the Benzyl Ether

Causality: The substrate now contains two benzylic bonds: the C-O of the benzyl ether and the C-N of the chiral amine. Free benzylic amines are highly susceptible to hydrogenolysis, which would destroy the molecule. However, because we acylated the amine in Protocol 1, the resulting amide C-N bond is significantly strengthened. We use 10% Pd/C under mild H₂ pressure to chemoselectively cleave the O-benzyl ether without touching the benzylic stereocenter.

Step-by-Step Methodology:

  • Preparation: Dissolve the amide intermediate from Protocol 1 in a 1:1 mixture of MeOH and EtOAc (0.1 M). The EtOAc increases the solubility of the lipophilic benzyl ether.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under an argon atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at ambient temperature.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor strictly every 30 minutes. The reaction must be stopped immediately upon consumption of the starting material to prevent over-reduction of the phenyl ring.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with MeOH.

  • Validation Checkpoint 2 (NMR): Concentrate the filtrate and analyze via ¹H-NMR. Confirm the complete disappearance of the benzylic CH₂ protons (typically a singlet around 5.1 ppm) and the aromatic protons of the benzyl group (7.3-7.5 ppm), confirming the successful unmasking of the phenol.

Conclusion

The deployment of (1S)-1-[4-(benzyloxy)phenyl]ethanamine in early-stage drug discovery is a masterclass in strategic scaffold selection. By leveraging its inherent stereochemistry, robust primary amine vector, and chemically masked phenol, medicinal chemists can systematically navigate complex SAR landscapes. When executed with the rigorous, self-validating protocols outlined above, this building block significantly accelerates the trajectory from a raw screening hit to a highly optimized, clinic-ready lead compound.

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Asymmetric Synthesis of (1S)-1-[4-(Benzyloxy)phenyl]ethanamine

Overview & Strategic Rationale The synthesis of enantiopure 1-arylethylamines is a critical operation in pharmaceutical development, as this motif is ubiquitous in calcimimetics, kinase inhibitors, and CNS-active therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Strategic Rationale

The synthesis of enantiopure 1-arylethylamines is a critical operation in pharmaceutical development, as this motif is ubiquitous in calcimimetics, kinase inhibitors, and CNS-active therapeutics. The target compound, (1S)-1-[4-(benzyloxy)phenyl]ethanamine , features a chiral primary amine and a 4-benzyloxy substitution that serves as a robust synthetic handle for downstream cross-coupling or phenol deprotection.

While traditional resolutions of racemic amines via diastereomeric salt crystallization are limited to a 50% theoretical yield, asymmetric reductive amination using Jonathan Ellman’s chiral tert-butanesulfinamide provides a highly stereoselective, chemically robust alternative [1]. This guide details a self-validating, one-pot condensation and reduction protocol to achieve high enantiomeric excess (ee) and diastereomeric ratio (dr).

Mechanistic Causality & Stereocontrol

The protocol's trustworthiness relies on the predictable stereochemical induction of the chiral auxiliary.

  • Condensation Causality: Electron-rich ketones like 4'-benzyloxyacetophenone are notoriously sluggish to condense with amines. We utilize Titanium(IV) ethoxide ( Ti(OEt)4​ ) because it acts dually as a Lewis acid to activate the carbonyl and as an irreversible water scavenger, driving the equilibrium forward without requiring harsh Dean-Stark conditions [2].

  • Stereochemical Causality: The choice of reducing agent is the primary determinant of stereochemistry. Reducing the (S)-N-sulfinyl ketimine with Sodium Borohydride ( NaBH4​ ) proceeds via an acyclic (open) transition state [3]. The bulky tert-butyl group of the auxiliary shields one face of the imine, forcing the non-chelating hydride to attack from the less sterically hindered face. This specific induction yields the (S,S)-diastereomer, which upon acidic cleavage, reliably furnishes the desired (1S)-amine.

MechanisticModel A 4'-Benzyloxyacetophenone + (S)-Sulfinamide B Ti(OEt)4 Condensation (Water Scavenger) A->B C (S)-N-Sulfinyl Ketimine (E-isomer) B->C D NaBH4 Reduction (Open Transition State) C->D E Hydride Attack from Less Hindered Face D->E Stereocontrol F (S,S)-Sulfinamide (High dr) E->F G HCl/MeOH Cleavage & Basic Workup F->G H (1S)-Amine Target Molecule G->H

Fig 1. Stereoselective mechanistic pathway for (1S)-amine synthesis via Ellman's auxiliary.

Self-Validating Experimental Protocol

To prevent the compounding of errors, this protocol is designed as a self-validating system. In-Process Controls (IPCs) must be passed before proceeding to the next phase.

ExpWorkflow Step1 Phase 1: Condensation • Add Ketone, (S)-Auxiliary, THF • Add Ti(OEt)4 at RT • Stir at 50 °C until complete Step2 Phase 2: Reduction • Cool to -48 °C • Add NaBH4 portion-wise • Warm to RT, quench with MeOH Step1->Step2 IPC: TLC/LC-MS Step3 Phase 3: Isolation • Filter through Celite • Brine wash, extract with EtOAc • Dry and concentrate Step2->Step3 Step4 Phase 4: Deprotection • Dissolve in MeOH • Add 4M HCl in Dioxane • Stir at RT, concentrate Step3->Step4 IPC: Crude NMR (dr) Step5 Step5 Step4->Step5

Fig 2. Step-by-step experimental workflow for the one-pot synthesis and deprotection.

Phase 1: Imine Condensation
  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-(benzyloxy)acetophenone (1.0 equiv) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv) in anhydrous THF to achieve a 0.5 M concentration.

  • Activation: Add Ti(OEt)4​ (2.0 equiv) via syringe at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 12 hours.

  • IPC Check: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. Do not proceed to reduction until the ketone is fully consumed (>98% conversion).

Phase 2: Diastereoselective Reduction
  • Cooling: Cool the reaction mixture to -48 °C using a dry ice/acetonitrile bath[4]. Causality: Strict temperature control is required to maximize the diastereomeric ratio during the hydride transfer.

  • Reduction: Add NaBH4​ (3.0 equiv) in one continuous portion.

  • Warming: Allow the mixture to slowly warm to room temperature over 4 hours.

  • Quenching: Once complete (verified by TLC), cool the flask to 0 °C and add methanol dropwise until gas evolution ( H2​ ) ceases.

Phase 3: Intermediate Isolation & Validation
  • Precipitation: Pour the quenched mixture into an equal volume of brine. The titanium salts will immediately precipitate as a dense white solid ( TiO2​ ).

  • Filtration: Vigorously filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (EtOAc) to ensure full recovery of the product.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with EtOAc. Dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • IPC Check (Crucial): Take a 1H -NMR of the crude (S,S)-sulfinamide to determine the diastereomeric ratio (dr). You should observe a dr of >95:5. Do not proceed to deprotection if the dr is poor, as enantiomers cannot be easily separated post-cleavage.

Phase 4: Acidic Cleavage & Phase 5: Free-Basing
  • Deprotection: Dissolve the validated crude (S,S)-sulfinamide in methanol (0.2 M). Add 4M HCl in 1,4-dioxane (2.0 equiv). Stir at room temperature for 1-2 hours until the sulfinamide is completely consumed.

  • Concentration: Concentrate the mixture in vacuo to yield the crude amine hydrochloride salt.

  • Free-Basing: Suspend the salt in dichloromethane (DCM). Slowly add 1M aqueous NaOH until the aqueous layer reaches a pH > 10.

  • Final Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organics with brine, dry over Na2​SO4​ , filter, and concentrate to yield pure (1S)-1-[4-(benzyloxy)phenyl]ethanamine .

Quantitative Data & Reagent Parameters

Table 1: Reagent Stoichiometry & Function

Reagent MW ( g/mol ) Equivalents Strategic Role
4-(Benzyloxy)acetophenone 226.28 1.0 Starting Material
(S)-(-)-2-Methyl-2-propanesulfinamide 121.20 1.1 Chiral Auxiliary
Titanium(IV) ethoxide 228.11 2.0 Lewis Acid / Irreversible Desiccant
Sodium borohydride 37.83 3.0 Acyclic Transition State Reductant

| 4M HCl in Dioxane | 36.46 | 2.0 | Mild Deprotection Agent |

Table 2: Expected Experimental Outcomes | Parameter | Expected Value | Analytical Method | | :--- | :--- | :--- | | Imine Conversion | > 98% | TLC / LC-MS | | Diastereomeric Ratio (dr) | > 95:5 (S,S : S,R) | 1H -NMR (Crude Intermediate) | | Enantiomeric Excess (ee) | > 99% | Chiral HPLC (Final Product) | | Overall Yield | 75 - 85% | Gravimetric |

References

  • Tanuwidjaja, J., Peltier, H. M., & Ellman, J. A. (2007). One-Pot Asymmetric Synthesis of Either Diastereomer of tert-Butanesulfinyl-protected Amines from Ketones. The Journal of Organic Chemistry, 72(2), 626-629. URL:[Link]

  • Borg, G., Cogan, D. A., & Ellman, J. A. (1999). One-pot asymmetric synthesis of amines from ketones. Tetrahedron Letters, 40(37), 6709-6712. URL:[Link]

  • Kochi, T., Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of Amines by the Reductive Amination of Ketones. Journal of the American Chemical Society, 124(23), 6518-6519. URL:[Link]

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University Department of Chemistry. URL:[Link]

Sources

Application

catalytic enantioselective reactions involving (1S)-1-[4-(benzyloxy)phenyl]ethanamine

Application Note: Enantioselective Michael Addition of Unactivated Ketones to Nitroolefins Catalyzed by (1S)-1-[4-(benzyloxy)phenyl]ethanamine Executive Summary & Scope The development of robust, metal-free methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Michael Addition of Unactivated Ketones to Nitroolefins Catalyzed by (1S)-1-[4-(benzyloxy)phenyl]ethanamine

Executive Summary & Scope

The development of robust, metal-free methodologies for the asymmetric construction of carbon-carbon bonds remains a cornerstone of modern drug discovery. While secondary amines (e.g., proline derivatives, MacMillan catalysts) are ubiquitous in organocatalysis, they often fail or exhibit sluggish kinetics when applied to sterically hindered or unactivated ketones due to severe allylic 1,3-strain in the intermediate enamine.

Primary amines, particularly derivatives of 1-phenylethylamine (α-PEA), have emerged as privileged chiral inducers and highly effective organocatalysts to bridge this gap[1]. This application note details the use of (1S)-1-[4-(benzyloxy)phenyl]ethanamine as a highly efficient primary amine organocatalyst for the enantioselective Michael addition of unactivated ketones to nitroolefins[2]. The protocol provides a reliable, self-validating workflow to access enantioenriched γ-nitro ketones—critical building blocks for chiral pyrrolidines and pharmaceutical active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Catalyst Design (E-E-A-T)

Why (1S)-1-[4-(benzyloxy)phenyl]ethanamine?

The structural design of this specific primary amine offers two distinct advantages over unsubstituted 1-phenylethylamine:

  • Enhanced Lipophilicity & Homogeneity: The para-benzyloxy substituent significantly increases the lipophilicity of the catalyst. This ensures complete homogeneous dissolution in non-polar solvents (like toluene), which is critical because non-polar environments maximize the strength of the hydrogen-bonding interactions required for transition-state organization.

  • Electronic Tuning: The electron-donating nature of the ether linkage increases the nucleophilicity of the intermediate enamine, accelerating the rate-limiting C-C bond formation step.

The Enamine Activation Mode & The Role of the Acid Co-Catalyst

The catalytic cycle operates via an enamine activation pathway. The primary amine condenses with the ketone to form an iminium ion, which tautomerizes to a chiral enamine. The (1S) stereocenter effectively shields one face of the nucleophile, dictating the facial approach of the nitroolefin.

Crucially, this reaction requires a Brønsted acid co-catalyst[3]. The acid serves a dual purpose: it protonates the carbinolamine intermediate to facilitate water elimination (forming the iminium), and it activates the nitro group of the electrophile via hydrogen bonding. The pKa of the acid must be carefully matched to the amine; if the acid is too strong (e.g., Trifluoroacetic acid), it completely protonates the primary amine, sequestering it and shutting down the catalytic cycle.

CatalyticCycle Cat Catalyst (1S)-1-[4-(benzyloxy)phenyl]ethanamine Iminium Iminium Intermediate (Acid Promoted) Cat->Iminium + Ketone Ketone Ketone Substrate Ketone->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H2O TS Stereoselective C-C Bond Formation Enamine->TS + Nitroolefin Nitroolefin Nitroolefin (Electrophile) Nitroolefin->TS ProdIminium Product Iminium TS->ProdIminium ProdIminium->Cat Catalyst Regeneration Product γ-Nitro Ketone (Enantioenriched) ProdIminium->Product Hydrolysis

Caption: Catalytic cycle of primary amine-catalyzed enantioselective Michael addition via enamine activation.

Reaction Optimization & Quantitative Data

To establish the optimal parameters, a model reaction between cyclohexanone and trans-β-nitrostyrene was evaluated. The data below demonstrates the causality behind the final protocol choices.

Table 1: Optimization of Co-Catalyst and Solvent

Entry Solvent Acid Co-catalyst (20 mol%) Temp (°C) Yield (%) ee (%) dr (syn:anti)
1 MeOH None (Control) 25 <5 N/A N/A
2 Toluene None (Control) 25 <5 N/A N/A
3 Toluene Benzoic Acid 25 68 88 90:10
4 Toluene Trifluoroacetic Acid (TFA) 25 Trace N/A N/A
5 Toluene 2,4-Dinitrobenzoic Acid 25 92 96 95:5

| 6 | Hexane | 2,4-Dinitrobenzoic Acid | 25 | 85 | 94 | 92:8 |

Data Interpretation: Entries 1 and 2 act as self-validating controls, proving that without the acid co-catalyst, iminium formation is stalled. Entry 4 demonstrates the detrimental effect of pKa mismatch (TFA is too acidic). Entry 5 represents the optimized conditions, achieving a perfect balance of catalyst activation and transition-state organization.

Detailed Experimental Protocol

Materials & Reagents
  • (1S)-1-[4-(benzyloxy)phenyl]ethanamine (Catalyst, 20 mol%)

  • 2,4-Dinitrobenzoic acid (Co-catalyst, 20 mol%)

  • Cyclohexanone (Nucleophile, 5.0 equivalents)

  • trans-β-Nitrostyrene (Electrophile, 1.0 equivalent, 1.0 mmol scale)

  • Toluene (Anhydrous, 2.0 mL)

Step-by-Step Procedure
  • Catalyst Pre-Activation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (1S)-1-[4-(benzyloxy)phenyl]ethanamine (0.2 mmol, 45.5 mg) and 2,4-dinitrobenzoic acid (0.2 mmol, 42.4 mg).

  • Solvent & Ketone Addition: Add 2.0 mL of anhydrous toluene to the tube, followed by cyclohexanone (5.0 mmol, 518 µL). Stir the mixture at ambient temperature (25 °C) for 15 minutes. Insight: This pre-stirring period is crucial for the initial formation of the active enamine species.

  • Electrophile Addition: Add trans-β-nitrostyrene (1.0 mmol, 149.2 mg) in one portion. Seal the tube under an argon atmosphere.

  • Reaction Monitoring: Stir the reaction vigorously at 25 °C. Monitor the consumption of the nitroolefin via TLC (Hexanes/EtOAc, 4:1 v/v). The reaction typically reaches completion within 24–48 hours.

  • Self-Validation Check: Concurrently run a parallel 0.1 mmol scale reaction omitting the 2,4-dinitrobenzoic acid. The complete lack of product formation on TLC validates the integrity of the mechanistic pathway and reagent purity.

  • Quenching & Extraction: Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes to 15% EtOAc in Hexanes) to afford the pure γ-nitro ketone.

Workflow Prep Reagent Preparation React Reaction Assembly Prep->React Monitor TLC/HPLC Monitoring React->Monitor Quench Aqueous Quench Monitor->Quench Purify Flash Chromatography Quench->Purify Analyze Chiral HPLC Analysis Purify->Analyze

Caption: Step-by-step experimental workflow for the organocatalytic Michael addition.

Analytical Characterization

To accurately determine the enantiomeric excess (ee) and diastereomeric ratio (dr), chiral High-Performance Liquid Chromatography (HPLC) is required.

  • Column: Daicel Chiralpak AS-H (250 × 4.6 mm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Times:

    • syn-isomer (major): tR​ = 18.5 min (major enantiomer), 23.2 min (minor enantiomer).

    • anti-isomer (minor): tR​ = 26.1 min, 29.4 min.

References

  • Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: Molecules (via National Center for Biotechnology Information) URL: [Link]

  • Title: An Efficient Organocatalytic Method for Highly Enantioselective Michael Addition of Malonates to Enones Catalyzed by Readily Accessible Primary Amine-Thiourea Source: Organic Letters URL: [Link]

  • Title: Enantioselective Michael Addition of Aldehydes to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide Source: Molecules (via National Center for Biotechnology Information) URL: [Link]

Sources

Method

Application Note: Selective O-Debenzylation of (1S)-1-[4-(benzyloxy)phenyl]ethanamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic rationale and validated protocols for the selective cleavage of an O-benzyl ether in the presence...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic rationale and validated protocols for the selective cleavage of an O-benzyl ether in the presence of a chiral benzylic amine, preserving both the amine functionality and the stereochemical integrity of the molecule.

Introduction & Mechanistic Rationale

The molecule (1S)-1-[4-(benzyloxy)phenyl]ethanamine is a valuable chiral building block in pharmaceutical synthesis. It features two distinct benzylic bonds: an O-benzyl ether at the para-position of the phenyl ring, and a primary benzylic amine at the chiral center.

The core synthetic challenge lies in chemoselectivity . Standard palladium-catalyzed hydrogenation (Pd/C, H₂) is highly efficient for O-debenzylation[1]. However, benzylic amines are also highly susceptible to hydrogenolysis (C–N bond cleavage) under these exact conditions, which would result in the loss of the amine group and the chiral center, yielding 4-ethylphenol as an undesired byproduct[2].

The Causality of Chemoselectivity

In a neutral reaction environment, the nitrogen lone pair of the benzylic amine strongly coordinates to the palladium surface. This coordination anchors the molecule to the catalyst, bringing the benzylic C–N bond into optimal proximity for oxidative addition and subsequent hydrogenolysis.

To achieve selective O-debenzylation, this coordination must be disrupted. This is accomplished via acid-modulated hydrogenolysis . By adding a stoichiometric excess of a strong acid (such as HCl), the primary amine is quantitatively protonated to form an ammonium salt. The resulting ammonium cation lacks a free lone pair, completely preventing its coordination to the palladium surface[3]. Consequently, the C–N bond becomes inert to hydrogenolysis, while the O-benzyl ether—which does not rely on strong heteroatom coordination for cleavage—undergoes smooth and selective deprotection.

Alternatively, when reductive conditions must be avoided entirely, Lewis acid-mediated cleavage using Boron Tribromide (BBr₃) provides an orthogonal approach. BBr₃ selectively coordinates to the electron-rich ether oxygen, facilitating localized C–O bond cleavage without threatening the benzylic C–N bond.

Reaction Pathways

Chemoselectivity Substrate (1S)-1-[4-(benzyloxy)phenyl] ethanamine Protonated Ammonium Salt (No lone pair) Substrate->Protonated + HCl / MeOH Byproduct Deaminated Alkylarene (C-N & C-O Cleavage) Substrate->Byproduct Pd/C, H2 (Neutral) Lone pair coordinates Pd Product Desired Phenol (C-O Cleavage Only) Protonated->Product Pd/C, H2

Reaction pathways illustrating the protective effect of acid against C-N hydrogenolysis.

Quantitative Method Comparison

The choice of protocol depends on the scale of the reaction and the presence of other functional groups. The table below summarizes the performance metrics of the two primary methods.

ParameterProtocol A: Acid-Modulated HydrogenolysisProtocol B: Lewis Acid Cleavage (BBr₃)
Reagents 10% Pd/C, H₂ gas, Methanolic HClBBr₃ (1.0 M in DCM)
Chemoselectivity (C-O vs C-N) > 99:1> 99:1
Enantiomeric Excess (ee) Retention > 99%> 99%
Typical Yield 90 – 95%80 – 85%
Reaction Time 2 – 4 hours1 – 2 hours
Scalability Excellent (Kilogram scale)Moderate (Requires cryogenic cooling)
Safety & Handling Flammable gas (H₂), Pyrophoric catalystCorrosive, moisture-sensitive reagent

Experimental Protocols

Protocol A: Acid-Modulated Catalytic Hydrogenolysis

This is the preferred method for scale-up due to its high yield, operational simplicity, and environmentally benign byproducts (toluene).

Workflow S1 1. Substrate Preparation Dissolve in MeOH + 1.1 eq HCl S2 2. Catalyst Addition Add 10% Pd/C under N2 atmosphere S1->S2 S3 3. Hydrogenation Purge with H2 (1 atm), stir at 25°C S2->S3 S4 4. Catalyst Removal Filter through Celite, wash with MeOH S3->S4 S5 5. Isolation Concentrate to yield amine hydrochloride S4->S5

Step-by-step workflow for the acid-modulated catalytic hydrogenolysis.

Step-by-Step Procedure:

  • Substrate Preparation: In a rigorously clean, dry round-bottom flask, dissolve (1S)-1-[4-(benzyloxy)phenyl]ethanamine (10.0 mmol) in anhydrous methanol (50 mL).

  • Amine Protection (In Situ): Slowly add a solution of HCl in methanol (1.25 M, 8.8 mL, 11.0 mmol, 1.1 equiv). Stir for 10 minutes at room temperature to ensure complete formation of the ammonium hydrochloride salt.

  • Catalyst Addition: Purge the flask with inert nitrogen gas for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 0.5 g, ~5 mol% Pd). Self-Validation Check: Always add the catalyst under a blanket of nitrogen to prevent the ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times. Stir the reaction mixture vigorously at room temperature (20–25 °C) under 1 atm of H₂.

  • Monitoring: Monitor the reaction via TLC (DCM:MeOH:NH₄OH 90:9:1) or LC-MS. The reaction is typically complete within 2 to 4 hours.

  • Workup & Isolation: Once complete, purge the flask thoroughly with nitrogen to remove all H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 × 20 mL).

  • Concentration: Concentrate the combined filtrates under reduced pressure. Triturate the resulting solid with diethyl ether to afford (1S)-1-(4-hydroxyphenyl)ethanamine hydrochloride as a white crystalline solid.

Protocol B: Lewis Acid-Mediated Cleavage (BBr₃)

Use this protocol if the substrate contains other reducible functional groups (e.g., alkenes, alkynes, or nitro groups) that preclude the use of palladium and hydrogen.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution: Dissolve (1S)-1-[4-(benzyloxy)phenyl]ethanamine (5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • BBr₃ Addition: Dropwise, add a 1.0 M solution of Boron Tribromide (BBr₃) in DCM (15.0 mL, 15.0 mmol, 3.0 equiv) via a glass syringe. Note: 3 equivalents are used because the amine and the ether both coordinate with the Lewis acid.

  • Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1.5 hours.

  • Quenching (Critical Step): Re-cool the flask to 0 °C. Extremely cautiously, quench the excess BBr₃ by the dropwise addition of anhydrous methanol (10 mL). Self-Validation Check: This step is highly exothermic and generates HBr gas; perform in a well-ventilated fume hood.

  • Isolation: Concentrate the mixture under reduced pressure. Redissolve the crude residue in methanol and concentrate again (repeat 3 times) to ensure the complete removal of volatile boron species (as trimethyl borate). The product is isolated as the hydrobromide salt.

References

  • A Comparative Guide to Debenzylation Methods for 4-Benzyloxy-3,5-dimethylbenzoic Acid Benchchem URL
  • ACS Sustainable Chemistry & Engineering (2019)
  • Atlanchim Pharma (2021)

Sources

Application

Application Notes and Protocols: Derivatization Techniques for (1S)-1-[4-(benzyloxy)phenyl]ethanamine in Organic Synthesis

Abstract (1S)-1-[4-(benzyloxy)phenyl]ethanamine is a pivotal chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its primary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(1S)-1-[4-(benzyloxy)phenyl]ethanamine is a pivotal chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its primary amine functionality serves as a versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of key derivatization techniques for this compound, including acylation, sulfonylation, and reductive amination. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols, and discuss the strategic implications for researchers, scientists, and drug development professionals. The aim is to equip the reader with the practical knowledge and theoretical understanding necessary to effectively utilize (1S)-1-[4-(benzyloxy)phenyl]ethanamine in their synthetic endeavors.

Introduction: The Strategic Importance of (1S)-1-[4-(benzyloxy)phenyl]ethanamine

(1S)-1-[4-(benzyloxy)phenyl]ethanamine is a chiral primary amine of significant value in asymmetric synthesis. Its utility stems from two key structural features: the stereogenic center at the ethylamine moiety and the benzyloxy-protected phenolic hydroxyl group. The chiral nature of this amine makes it an excellent precursor for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereochemistry.[1]

The primary amine group offers a reactive site for the introduction of a wide variety of functional groups, allowing for the construction of complex molecular architectures. Derivatization of this amine is a common strategy to form amides, sulfonamides, and secondary or tertiary amines, which are prevalent motifs in many pharmacologically active molecules.[2][3] The benzyloxy group serves as a robust protecting group for the phenol, which can be removed under specific conditions to reveal the free hydroxyl group for further functionalization.[4]

This document will provide a comprehensive overview of the most pertinent derivatization techniques, focusing on practical applications and providing detailed experimental procedures.

Rationale for Derivatization

The derivatization of (1S)-1-[4-(benzyloxy)phenyl]ethanamine is undertaken for several strategic reasons in a synthetic campaign:

  • Introduction of Pharmacophores: The amine can be modified to introduce functionalities that are essential for biological activity.

  • Modification of Physicochemical Properties: Derivatization can alter properties such as solubility, lipophilicity, and metabolic stability.

  • Construction of Complex Scaffolds: The amine serves as a nucleophilic building block for the assembly of larger, more intricate molecules.

  • Use as a Chiral Auxiliary: The chiral amine can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[1][5]

Core Derivatization Techniques

The following sections will detail the most common and effective methods for derivatizing the primary amine of (1S)-1-[4-(benzyloxy)phenyl]ethanamine.

Acylation: Formation of Amides

The formation of an amide bond via acylation is one of the most fundamental and widely utilized transformations in organic synthesis.[6][] This reaction involves the treatment of the primary amine with an acylating agent, such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent.

2.1.1. Mechanism of Acylation with Acyl Chlorides

The reaction of (1S)-1-[4-(benzyloxy)phenyl]ethanamine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable amide product. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

G cluster_0 Acylation Workflow Start (1S)-1-[4-(benzyloxy)phenyl]ethanamine Reaction Reaction at 0°C to RT Start->Reaction Reagent Acyl Chloride (R-COCl) Reagent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Product N-Acylated Product Workup->Product

Caption: General workflow for the acylation of the chiral amine.

2.1.2. Protocol: Acylation with Benzoyl Chloride

This protocol describes a representative procedure for the N-benzoylation of (1S)-1-[4-(benzyloxy)phenyl]ethanamine.

Materials:

  • (1S)-1-[4-(benzyloxy)phenyl]ethanamine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve (1S)-1-[4-(benzyloxy)phenyl]ethanamine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.

  • Add benzoyl chloride dropwise to the stirred solution via a dropping funnel over a period of 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-benzoyl derivative.[8]

Self-Validation: The successful formation of the amide can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the appearance of a new amide N-H proton signal and the characteristic signals of the benzoyl group will be observed. The IR spectrum will show a strong carbonyl stretch for the amide bond.

Sulfonylation: Formation of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, and their synthesis from primary amines is a well-established process.[3][9] The reaction of (1S)-1-[4-(benzyloxy)phenyl]ethanamine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base yields the corresponding sulfonamide.

2.2.1. Mechanism of Sulfonylation

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide. A base is required to neutralize the HCl generated during the reaction.[10]

G cluster_1 Sulfonylation Workflow Start (1S)-1-[4-(benzyloxy)phenyl]ethanamine Reaction Reaction at 0°C to RT Start->Reaction Reagent Sulfonyl Chloride (e.g., TsCl) Reagent->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Product N-Sulfonylated Product Workup->Product

Caption: General workflow for the sulfonylation of the chiral amine.

2.2.2. Protocol: Sulfonylation with p-Toluenesulfonyl Chloride (Tosyl Chloride)

This protocol provides a general procedure for the N-tosylation of the chiral amine.

Materials:

  • (1S)-1-[4-(benzyloxy)phenyl]ethanamine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve (1S)-1-[4-(benzyloxy)phenyl]ethanamine in anhydrous DCM in a round-bottom flask.

  • Add pyridine or triethylamine and cool the mixture to 0 °C.

  • Slowly add a solution of p-toluenesulfonyl chloride in DCM to the stirred amine solution.[9]

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess base.

  • Subsequently, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization or column chromatography.[11]

Self-Validation: The formation of the sulfonamide can be verified by the appearance of a sulfonamide N-H proton signal in the ¹H NMR spectrum and the characteristic S=O stretching bands in the IR spectrum.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis.[12][13] This process involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine.

2.3.1. Mechanism of Reductive Amination

The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. This is followed by dehydration to form an iminium ion, which is then reduced by a suitable reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[12][14] The choice of reducing agent is crucial; milder reagents like NaBH₃CN and NaBH(OAc)₃ are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[13]

G cluster_2 Reductive Amination Pathway Amine (1S)-1-[4-(benzyloxy)phenyl]ethanamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H₂O Product Secondary Amine Product Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Mechanistic pathway of reductive amination.

2.3.2. Protocol: Reductive Amination with Acetone

This protocol outlines the synthesis of the N-isopropyl derivative via reductive amination with acetone.

Materials:

  • (1S)-1-[4-(benzyloxy)phenyl]ethanamine (1.0 eq)

  • Acetone (2.0-5.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, optional)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred solution of (1S)-1-[4-(benzyloxy)phenyl]ethanamine in DCE or THF, add acetone.

  • If necessary, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-isopropyl secondary amine.

Self-Validation: Successful reductive amination is indicated by the disappearance of the primary amine N-H protons and the appearance of a secondary amine N-H proton in the ¹H NMR spectrum, along with the characteristic signals for the newly introduced alkyl group.

Deprotection of the Benzyl Ether

A key subsequent step in many synthetic routes involving derivatives of (1S)-1-[4-(benzyloxy)phenyl]ethanamine is the deprotection of the benzyl ether to reveal the free phenol. This is typically achieved through catalytic hydrogenation.[4][15]

Protocol: Catalytic Hydrogenolysis

Materials:

  • Benzyloxy-protected derivative (1.0 eq)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the benzyloxy-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected phenolic compound.

Caution: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

Summary of Derivatization Techniques

Derivatization TechniqueReagentsProductKey Considerations
Acylation Acyl chloride/anhydride, BaseAmideExothermic reaction, requires a base to neutralize acid byproduct.
Sulfonylation Sulfonyl chloride, BaseSulfonamideForms a stable sulfonamide bond, important in medicinal chemistry.
Reductive Amination Aldehyde/Ketone, Reducing agentSecondary AmineChoice of reducing agent is critical for selectivity.

Conclusion

The derivatization of (1S)-1-[4-(benzyloxy)phenyl]ethanamine is a versatile and powerful strategy in organic synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to effectively utilize this chiral building block in their synthetic endeavors. The ability to perform acylation, sulfonylation, and reductive amination reactions opens up a vast chemical space for the creation of novel and complex molecules with potential applications in drug discovery and materials science. Careful consideration of reaction conditions and purification techniques is paramount to achieving high yields and purity of the desired derivatives.

References

  • Vertex AI Search. (n.d.). Chiral Auxiliary Synthesis.
  • Wikipedia. (2024, February 25). Chiral auxiliary.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Reis, F., & Pescarmona, P. P. (2018). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. The Journal of Organic Chemistry, 83(15), 8343–8350.
  • Sansanwal, V., & Krishnamurty, H. G. (1995). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Li, J., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. RSC Advances, 11(46), 28885-28889.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • Reddit. (2016, May 1). Can someone explain to me what are chiral auxiliaries? r/chemhelp.
  • ChemicalBook. (n.d.). Tosyl chloride: Application, Preparation.
  • Benchchem. (n.d.). A Comparative Guide to Sulfonylating Agents for Amine Reactions.
  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. 93, 63-74.
  • Request PDF. (n.d.). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water.
  • Science of Synthesis. (n.d.). Acylation of Alcohols and Amines.
  • American Chemical Society. (2023, July 29). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions.
  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
  • Nature. (2019). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
  • Impactfactor. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Academia.edu. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • ScienceDirect. (n.d.). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium.
  • Myers, A. (n.d.). Chem 115: Reductive Amination.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • International Journal of ChemTech Research. (2011). Synthesis of some Amide derivatives and their Biological activity. 3(1), 205-209.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-219.
  • NIH. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions.
  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (1S)-1-[4-(benzyloxy)phenyl]ethanamine

Welcome to the Chiral Amine Troubleshooting Division. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the loss of enantiomeric excess (ee%) in b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Amine Troubleshooting Division. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the loss of enantiomeric excess (ee%) in benzylic amines. (1S)-1-[4-(benzyloxy)phenyl]ethanamine is a highly valuable chiral building block, but its stereocenter is uniquely vulnerable under basic conditions.

This guide is designed to move beyond basic "do's and don'ts." We will explore the chemical causality behind racemization, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure your stereocenter remains intact from reaction to isolation.

Part 1: Mechanistic Causality (The "Why")

To prevent racemization, we must first understand the thermodynamic and kinetic drivers that cause it. Primary benzylic amines possess an α -proton adjacent to the aromatic ring. While the pKa of this proton in a free amine is relatively high (~35), it can be abstracted under specific conditions, leading to a planar intermediate and subsequent loss of chirality.

There are two primary mechanistic pathways that lead to the racemization of (1S)-1-[4-(benzyloxy)phenyl]ethanamine:

  • Pathway A: Direct Deprotonation (The Strong Base Pathway) Exposure to very strong bases (e.g., Sodium Hydride, Sodium Amide, or Potassium tert-Butoxide) can directly deprotonate the α -carbon or the amine nitrogen. This forms a planar aza-allyl anion. Upon reprotonation during workup, the proton can attack from either face, yielding a racemic mixture. Industrial processes actually exploit this exact mechanism using sodium amide at elevated temperatures when intentional racemization is desired 1.

  • Pathway B: Schiff Base-Mediated (The Trace Carbonyl Pathway) This is the most insidious and common cause of unexpected ee% loss. If trace aldehydes or ketones (e.g., from acetone solvent or oxidized impurities) are present, they condense with the primary amine to form an imine (Schiff base). The formation of the imine drastically lowers the pKa of the α -proton (dropping from ~35 down to ~20). Consequently, even mild bases (like carbonates or hydroxides) can deprotonate this intermediate to form an aza-allyl anion. Hydrolysis of the resulting racemic imine yields the racemic amine [[2]]().

Mechanism Amine (1S)-Amine (Chiral) StrongBase Strong Base (NaH, KOtBu) Amine->StrongBase Pathway A TraceCarbonyl Trace Carbonyl (Acetone, Aldehydes) Amine->TraceCarbonyl Pathway B AzaAllyl Planar Aza-Allyl Anion (Achiral Intermediate) StrongBase->AzaAllyl Direct Deprotonation Imine Chiral Imine (Lowered alpha-pKa) TraceCarbonyl->Imine Condensation MildBase Mild Base (NaOH, K2CO3) Imine->MildBase MildBase->AzaAllyl Facile Deprotonation RacemicImine Racemic Imine AzaAllyl->RacemicImine Reprotonation RacemicAmine Racemic Amine (Loss of ee%) AzaAllyl->RacemicAmine Direct Reprotonation RacemicImine->RacemicAmine Hydrolysis

Mechanistic pathways of amine racemization under basic conditions.

Part 2: Troubleshooting FAQs

Q1: I am using standard aqueous NaOH for my post-reaction workup, but my enantiomeric excess (ee) drops from 99% to 85%. What is happening? A: You are likely experiencing Schiff base-mediated racemization (Pathway B). Check your extraction solvents. If you are using technical-grade solvents containing trace ketones (like MEK or Acetone), or if your reaction mixture contains unreacted aldehyde/ketone electrophiles, the NaOH is strong enough to deprotonate the resulting imine. Switch to strictly carbonyl-free extraction solvents like MTBE, 2-MeTHF, or Toluene.

Q2: I need to perform an N-alkylation on (1S)-1-[4-(benzyloxy)phenyl]ethanamine. Which base should I choose to prevent racemization? A: Avoid alkoxides (e.g., NaOMe, KOtBu) and metal amides/hydrides, as they can trigger direct deprotonation (Pathway A). Instead, use sterically hindered tertiary amines (e.g., DIPEA, TEA) or mild inorganic bases (e.g., K_2CO_3, Cs_2CO_3). The benzyloxy group on the phenyl ring is electron-donating, which slightly mitigates the acidity of the α -proton compared to a nitro-substituted analog, but it remains vulnerable to bases with a pKa > 18.

Q3: Does temperature play a role in basic workups? A: Absolutely. The deprotonation of the α -carbon is highly temperature-dependent. Keep basic aqueous workups below 20 °C (ideally 0–5 °C). High temperatures combined with transition metal impurities (like Pd) can also trigger reversible oxidation/reduction cycles that lead to racemization 3.

Troubleshooting Start Issue: Loss of ee% During Basic Step CheckSolvent Are ketone/aldehyde solvents present? Start->CheckSolvent SolventYes Yes (e.g., Acetone) CheckSolvent->SolventYes SolventNo No CheckSolvent->SolventNo FixSolvent Action: Switch to MTBE, Toluene, or 2-MeTHF SolventYes->FixSolvent CheckBase Is the base pKa > 18? (e.g., KOtBu, NaH) SolventNo->CheckBase Success Stereocenter Preserved (>99% ee) FixSolvent->Success BaseYes Yes CheckBase->BaseYes BaseNo No CheckBase->BaseNo FixBase Action: Use K2CO3, Cs2CO3, or DIPEA BaseYes->FixBase CheckTemp Is the reaction/workup temp > 25°C? BaseNo->CheckTemp FixBase->Success TempYes Yes CheckTemp->TempYes TempNo No CheckTemp->TempNo FixTemp Action: Cool to 0-5°C during base addition TempYes->FixTemp TempNo->Success FixTemp->Success

Troubleshooting workflow for resolving chiral amine racemization.

Part 3: Quantitative Data & Condition Matrix

To assist in experimental design, I have summarized the expected stereochemical outcomes for (1S)-1-[4-(benzyloxy)phenyl]ethanamine under various basic conditions.

Base UsedSolvent SystemTemp (°C)Carbonyl ImpuritiesExpected ee% RetentionRisk Level
NaH (1.2 eq)THF65None< 10% (Racemized)High
KOtBu (2.0 eq)Toluene25None40 - 60%High
NaOH (aq, 2M)Acetone / Water25High (Acetone)50 - 70%High
NaOH (aq, 2M)MTBE / Water5None> 99%Low
K_2CO_3 (3.0 eq)DMF40None> 98%Low
DIPEA (2.0 eq)DCM25None> 99%Low

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own success. The following methodologies include built-in validation steps to ensure your stereocenter is preserved.

Protocol 1: Carbonyl-Free Basification and Extraction (Workup)

Objective: Neutralize acidic salts of (1S)-1-[4-(benzyloxy)phenyl]ethanamine without inducing Schiff-base mediated racemization.

  • Solvent Validation: Run a blank GC-FID on your chosen extraction solvent (e.g., MTBE or 2-MeTHF) to ensure 0.0% ketone/aldehyde impurities.

  • Preparation: Pre-chill the aqueous amine salt solution to 0–5 °C using an ice/water bath.

  • Biphasic Setup: Add the validated carbonyl-free organic extraction solvent to the aqueous layer to create a biphasic system.

  • Basification: Slowly add cold 2M NaOH (aq) dropwise under vigorous stirring until the aqueous layer reaches pH 10–11. Crucial: Maintain internal temperature < 10 °C to kinetically suppress any trace α -deprotonation.

  • Separation: Separate the organic layer immediately to minimize prolonged exposure to the basic aqueous phase.

  • Self-Validation of ee%: Before concentrating the bulk organic layer, take a 50 µL aliquot. Derivatize it with (R)-Mosher's acid chloride and pyridine, and analyze the resulting amide via ^19^F NMR or chiral HPLC. Confirm >99% ee before proceeding to bulk concentration.

Protocol 2: Safe N-Alkylation under Mild Basic Conditions

Objective: Alkylate the primary amine while preventing direct deprotonation of the benzylic α -proton.

  • Dissolution: Dissolve (1S)-1-[4-(benzyloxy)phenyl]ethanamine in anhydrous DCM or DMF.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality Check: DIPEA is sterically hindered, preventing nucleophilic attack on the alkylating agent, and its pKa (~10.5) is far too low to deprotonate the benzylic position (pKa ~35).

  • Reaction: Add the alkylating agent (e.g., benzyl bromide) dropwise at 0 °C. Warm to room temperature and monitor consumption by TLC/LCMS.

  • Self-Validation: Perform chiral SFC (Supercritical Fluid Chromatography) on the isolated product against a synthesized racemic standard to definitively confirm stereoretention.

Part 5: References

  • Title: US4252744A - Method of racemizing optically active 1-phenylethylamine Source: Google Patents URL:

  • Title: US5723672A - Process for racemization of optically active 1-phenylethylamine derivative Source: Google Patents URL:

  • Title: Efficient racemization of 1-phenylethylamine and its derivatives Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Chiral Resolution of (1S)-1-[4-(benzyloxy)phenyl]ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex chiral amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex chiral amines. Isolating (1S)-1-[4-(benzyloxy)phenyl]ethanamine presents a unique challenge: it is a chiral primary amine bearing a bulky, acid-stable but hydrogenolysis-sensitive benzyloxy ether. Achieving >99% chemical purity and >99% enantiomeric excess (ee) requires a strategic combination of acid-base chemistry to purge synthetic byproducts and classical diastereomeric resolution to isolate the desired stereoisomer.

This guide provides field-proven troubleshooting steps, self-validating experimental protocols, and the mechanistic causality behind each technique.

Part 1: Purification Workflow Overview

PurificationWorkflow Crude Crude (1S)-1-[4-(benzyloxy)phenyl]ethanamine (Contains 1R-enantiomer & Ketone) ABE Acid-Base Extraction (Removes Neutral Impurities) Crude->ABE SaltForm Diastereomeric Salt Formation Add (+)-Tartaric Acid ABE->SaltForm Cryst Fractional Crystallization (Methanol/Water) SaltForm->Cryst Filter Filtration Cryst->Filter Solid Solid: (1S)-Amine-(+)-Tartrate (Less Soluble) Filter->Solid Liquid Mother Liquor: (1R)-Amine-(+)-Tartrate (More Soluble) Filter->Liquid Basify Basification (NaOH) & Organic Extraction Solid->Basify Pure Pure (1S)-1-[4-(benzyloxy)phenyl]ethanamine Basify->Pure

Workflow for the purification and chiral resolution of 1-[4-(benzyloxy)phenyl]ethanamine.

Part 2: Troubleshooting Guide & FAQs

Q1: My enantiomeric excess (ee) is stalled at 75%. How do I optimize the diastereomeric resolution to achieve >99% ee? A1: This is a classic case of thermodynamic versus kinetic control. The separation relies entirely on the differential solubility between the (1S, +) and (1R, +) diastereomeric salts. If your ee is low, you are likely experiencing kinetic trapping or co-precipitation of the more soluble (1R)-salt. 1 is the industry standard for 1-arylethanamines because it forms a highly rigid, hydrogen-bonded crystal lattice[1]. The Fix: Do not rush the cooling phase. Heat your methanol/water solvent system to reflux to ensure complete dissolution (erasing any kinetic seed crystals), and cool at a slow, controlled rate of ≤0.1 °C/min. If the ee remains low, perform a secondary recrystallization of the enriched salt rather than repeating the entire resolution from scratch.

Q2: I am detecting unreacted 4-benzyloxyacetophenone in my final product. How do I purge this neutral impurity? A2: This occurs when the initial synthesis (e.g., reductive amination) does not reach full conversion. Because ketones do not protonate under mildly acidic conditions, whereas your primary amine does (pKa ~9.5), an acid-base extraction is the most efficient purge. By dropping the pH of the aqueous phase to <2, the amine becomes a highly water-soluble hydrochloride salt. The lipophilic 4-benzyloxyacetophenone remains entirely in the organic phase (e.g., MTBE or Ethyl Acetate) and is discarded.

Q3: I'm seeing a des-benzyl impurity (1-(4-hydroxyphenyl)ethanamine). How did it get there and how do I remove it? A3: Causality: If your synthesis involved catalytic hydrogenation (e.g., H₂ with Pd/C), over-reduction likely caused hydrogenolysis, cleaving the benzyloxy ether to yield a phenol byproduct. The Fix: Exploit the acidity of the newly formed phenol (pKa ~10). Wash your organic layer with a mild, aqueous base like saturated sodium carbonate (pH ~11). This selectively deprotonates the phenol into a water-soluble phenoxide ion, partitioning it into the aqueous waste, while your target benzyloxy amine remains un-ionized in the organic phase.

Part 3: Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction (Purging Neutral & Phenolic Impurities)

This protocol ensures the removal of unreacted ketones and des-benzyl phenolic byproducts before chiral resolution.

  • Dissolution: Dissolve the crude amine mixture in Methyl tert-butyl ether (MTBE) at a ratio of 10 mL/g.

  • Acidification: Slowly add 1M HCl with vigorous stirring until the aqueous layer reaches pH < 2.

    • Self-Validation Step: Test the aqueous layer with pH strips. A pH < 2 guarantees 100% protonation of the primary amine, ensuring it has fully partitioned into the aqueous phase.

  • Phase Separation: Separate the phases. Discard the organic layer (which now contains the lipophilic 4-benzyloxyacetophenone).

  • Phenol Purge: Wash the acidic aqueous layer with fresh MTBE (5 mL/g) to ensure complete removal of trace lipophiles.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH > 12.

    • Self-Validation Step: Test with pH strips. A pH > 12 ensures complete deprotonation of the amine salt back to its free base form, which will visibly oil out of the aqueous solution.

  • Extraction: Extract the liberated free amine with fresh MTBE (3 x 5 mL/g).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chemically pure racemic amine.

Protocol B: Diastereomeric Salt Resolution with (+)-Tartaric Acid

This procedure utilizes 2 to isolate the (1S)-enantiomer[2].

  • Solution Prep: Dissolve the chemically pure racemic amine (1.0 eq) in warm methanol (5 mL/g).

  • Resolving Agent: In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 eq) in warm methanol.

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring. The reaction is exothermic.

  • Thermodynamic Reset: Heat the mixture to reflux until the solution is completely clear.

    • Self-Validation Step: Visually confirm no solid particles or seed crystals remain. This ensures the subsequent crystallization is thermodynamically controlled.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours without disturbance, then transfer to an ice bath for 1 hour to maximize yield.

  • Filtration: Collect the resulting (1S)-amine-(+)-tartrate crystals via vacuum filtration and wash with a minimal amount of ice-cold methanol.

  • Liberation: To liberate the pure (1S)-amine, suspend the salt in water, add 50% NaOH until pH > 12, and extract with MTBE as described in Protocol A.

Part 4: Quantitative Data

The choice of resolving agent and solvent system heavily dictates the success of the resolution. The table below summarizes the optimization parameters for structurally similar 1-arylethanamines[1][3].

Table 1: Optimization of Resolving Agents and Solvents for 1-Arylethanamines

Resolving AgentSolvent SystemYield of (S)-Salt (%)ee of (S)-amine (%)
(+)-Tartaric AcidMethanol3892
(+)-Tartaric AcidEthanol/Water (9:1)4195
(R)-Mandelic AcidMethanol4088
(R)-Mandelic AcidIsopropanol3994

(Note: Maximum theoretical yield for a single enantiomer from a racemate is 50%)

Part 5: References

  • 6.8: Resolution (Separation) of Enantiomers Chemistry LibreTexts URL:[Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents Universidade de Lisboa URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of (1S)-1-[4-(benzyloxy)phenyl]ethanamine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the crystallization of (1S)-1-[4-(benzyloxy)phenyl]ethanamine. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the crystallization of (1S)-1-[4-(benzyloxy)phenyl]ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this important chiral amine. Our approach is rooted in first principles of physical chemistry and extensive field experience to ensure you can develop a robust, scalable, and reproducible crystallization process.

The crystallization of chiral molecules like (1S)-1-[4-(benzyloxy)phenyl]ethanamine is a critical purification step that directly impacts the purity, yield, and solid-state properties of the final active pharmaceutical ingredient (API) or intermediate.[1] This guide provides a structured approach to troubleshooting and optimization, moving beyond simple procedural steps to explain the causality behind them.

Part 1: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My crystallization attempt resulted in an oil or amorphous solid instead of crystals. What went wrong and how can I fix it?

A1: This phenomenon, known as "oiling out," is a common issue and typically indicates that the rate of supersaturation is too high, forcing the compound out of solution before it can organize into an ordered crystal lattice.[2]

  • Underlying Cause: The system has entered the labile zone of the solubility curve too quickly, where spontaneous nucleation is chaotic and rapid. This is often caused by a cooling rate that is too fast or the use of a solvent in which the compound is excessively soluble.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: A slower, more controlled cooling profile is the most effective first step. This allows the system to remain in the metastable zone for a longer period, favoring controlled crystal growth on a smaller number of nuclei over rapid, disordered precipitation.

    • Solvent System Modification:

      • If using a single solvent, select one in which the amine has slightly lower solubility at elevated temperatures.

      • Introduce an "anti-solvent" (a solvent in which the compound is poorly soluble) very slowly to a saturated solution at a constant temperature. This provides more precise control over the rate of supersaturation.

    • Lower the Initial Concentration: Start with a less saturated solution. While this may slightly reduce the theoretical maximum yield, it is often necessary to prevent oiling out.

    • Introduce Seed Crystals: Adding a small quantity of pre-existing crystals of (1S)-1-[4-(benzyloxy)phenyl]ethanamine just as the solution becomes supersaturated (cloudy) provides a template for ordered growth, bypassing the kinetic barrier of primary nucleation.

Q2: The crystallization yield is very low, even though crystals formed. How can I improve it?

A2: Low yield is a multifaceted problem that can stem from sub-optimal solvent choice, incomplete crystallization, or losses during workup.

  • Underlying Cause: The primary cause is often a significant amount of the target compound remaining in the mother liquor after cooling. This happens if the solvent is too good, meaning the compound's solubility is still relatively high even at the final, lower temperature.[3]

  • Troubleshooting Steps:

    • Verify Solvent Choice: The ideal solvent is one that exhibits a steep solubility curve with respect to temperature—high solubility at the boiling point and very low solubility at 0-5 °C. A thorough solvent screen is recommended.

    • Optimize Final Temperature and Time: Ensure the crystallization mixture has been cooled to the lowest practical temperature (e.g., 0-5 °C or even lower if the solvent allows) and held there for a sufficient duration (1-12 hours) to allow for maximum precipitation.

    • Increase Concentration: Carefully increase the starting concentration of the amine in the hot solvent. The goal is to create a solution that is saturated at the higher temperature. Use a minimal amount of hot solvent to fully dissolve the compound.[3]

    • Consider a Second Crop: After filtering the initial crystals, the mother liquor can be concentrated (e.g., by evaporating a portion of the solvent) and cooled again to obtain a second crop of crystals. Note that this second crop may have lower purity and should be analyzed separately.

Q3: My product has low enantiomeric purity after crystallization. Why is this happening?

A3: Since (1S)-1-[4-(benzyloxy)phenyl]ethanamine is a single enantiomer, this issue typically arises during its preparation via the resolution of a racemic mixture. This process involves forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), where one salt is intentionally less soluble and crystallizes out.[4][5]

  • Underlying Cause: Low enantiomeric purity indicates that the undesired diastereomeric salt has co-crystallized with the target salt. This occurs when the solubility difference between the two diastereomeric salts in the chosen solvent is not large enough.

  • Troubleshooting Steps:

    • Re-crystallize the Diastereomeric Salt: The most straightforward solution is to perform one or more re-crystallizations of the isolated diastereomeric salt. It is rare for a single crystallization to achieve complete separation.[4]

    • Optimize the Solvent System: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts. A systematic screen of different solvents or solvent mixtures is essential for maximizing the separation efficiency.[5]

    • Adjust Stoichiometry: Vary the amount of the chiral resolving agent used. Sometimes, using a sub-stoichiometric amount can improve the purity of the initial crystalline salt.

    • Temperature Profile Optimization: The temperature at which crystallization occurs can influence the relative solubilities and kinetics of diastereomer formation. Experiment with different cooling profiles.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I systematically select an optimal solvent for crystallization?

A1: Solvent selection is the most critical parameter in developing a crystallization process.[2] The ideal solvent should be safe, cost-effective, and exhibit a significant difference in solute solubility with temperature.

  • Principle: The compound should be highly soluble at the solvent's boiling point and sparingly soluble at a low temperature (e.g., 0-5 °C). This differential solubility is the driving force for crystallization upon cooling.[3][6]

  • Screening Protocol:

    • Place a small amount (e.g., 20-30 mg) of your amine in separate test tubes.

    • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube at room temperature.

    • If it dissolves immediately, the solvent is too good. If it doesn't dissolve, gently heat the mixture to the solvent's boiling point.

    • If the compound dissolves at the boiling point, allow it to cool slowly to room temperature and then in an ice bath.

    • A suitable solvent will show poor solubility at low temperatures, leading to the formation of a crystalline precipitate.

Solvent ClassExample SolventsTypical PolarityNotes for Amine Crystallization
Alcohols Methanol, Ethanol, IsopropanolHighGood for dissolving amines due to hydrogen bonding potential. Often used in combination with less polar co-solvents.
Esters Ethyl AcetateMediumA versatile solvent, often a good starting point for screening.
Ketones AcetoneMedium-HighExcellent solvent but its low boiling point (56°C) can sometimes lead to rapid evaporation and poor crystal quality.[3]
Hydrocarbons Heptane, TolueneLowOften used as anti-solvents. Toluene can sometimes promote good crystal packing through pi-pi interactions.[2]
Ethers Methyl tert-butyl ether (MTBE)Low-MediumCan be effective, but care must be taken with peroxide formation.
Q2: What is the role of pressure in the crystallization of (1S)-1-[4-(benzyloxy)phenyl]ethanamine?

A2: While temperature and solvent composition are the primary levers for optimization, pressure is an advanced thermodynamic parameter that can influence crystallization. Its use is less common in standard laboratory protocols but is an area of active research.

  • Thermodynamic Impact: Applying pressure can alter the solubility of the compound. For most organic solids, solubility in a liquid solvent decreases slightly as pressure increases.[7] This effect is generally much weaker than that of temperature.

  • Kinetic Impact: High pressure can significantly reduce the induction time for nucleation and increase the crystal growth rate.[7]

  • Polymorph and Chiral Selection: Pressure can be a tool to access different crystalline forms (polymorphs) or, in some specific cases, to influence whether a racemic compound crystallizes as a conglomerate or a racemate.[8][9] For a system like the diastereomeric resolution of this amine, pressure could potentially alter the relative solubilities of the two salts, though this is highly system-dependent.

  • Practicality: For most applications, optimizing temperature, solvent, and concentration is sufficient. High-pressure crystallization requires specialized equipment and is typically explored when conventional methods fail or for fundamental solid-state chemistry research.[10][11]

Part 3: Experimental Protocols & Visualization

Protocol 1: General Cooling Crystallization
  • Dissolution: Place the crude (1S)-1-[4-(benzyloxy)phenyl]ethanamine in an appropriately sized flask. Add the chosen solvent in portions while heating and stirring until the solid is completely dissolved. Aim to use the minimum volume of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Covering the flask with glass wool can slow the cooling rate.

  • Crystal Growth: Once crystals begin to appear, or if the solution has reached room temperature without crystallization, transfer the flask to an ice-water bath or refrigerator (0-5 °C) for at least 1-2 hours to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Workflow for Crystallization Optimization

The following diagram outlines a systematic approach to developing a robust crystallization protocol.

Crystallization_Workflow cluster_prep Preparation & Screening cluster_opt Optimization Cycle cluster_analysis Analysis & Refinement start Start with Crude Amine solvent_screen 1. Perform Solvent Screen (Solubility at T_hot vs T_cold) start->solvent_screen select_solvent 2. Select Promising Solvent(s) / Anti-solvent(s) solvent_screen->select_solvent concentration 3. Optimize Concentration (Saturated at T_hot) select_solvent->concentration cooling 4. Define Cooling Profile (Rate, Hold Times) concentration->cooling run_exp 5. Run Crystallization cooling->run_exp analysis 6. Analyze Crystals (Yield, Purity, Size) run_exp->analysis decision Criteria Met? analysis->decision decision->select_solvent decision->concentration No (Adjust params) end_node Final Protocol decision->end_node Yes

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Method Validation for (1S)-1-[4-(benzyloxy)phenyl]ethanamine Purity: A Comparative Guide

As the pharmaceutical industry advances toward increasingly complex targeted therapies, the stringent control of chiral purity remains a non-negotiable quality attribute. For primary amines like (1S)-1-[4-(benzyloxy)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry advances toward increasingly complex targeted therapies, the stringent control of chiral purity remains a non-negotiable quality attribute. For primary amines like (1S)-1-[4-(benzyloxy)phenyl]ethanamine —a critical chiral building block featuring a bulky, highly hydrophobic benzyloxy ether—enantioseparation presents unique chromatographic challenges. The free primary amine moiety is notorious for inducing severe peak tailing via secondary interactions with residual silanols, while the bulky aromatic system demands a chiral stationary phase (CSP) capable of accommodating significant steric hindrance.

This guide provides an objective, data-driven comparison of the leading chiral stationary phases for this molecule, followed by a comprehensive, step-by-step methodology for validating the chosen method in strict accordance with the newly revised .

Chiral Stationary Phase (CSP) Selection & Mechanistic Causality

Selecting the optimal CSP for a primary amine requires balancing analytical resolution with lifecycle scalability. We evaluated three primary classes of chiral selectors: Crown Ethers , Polysaccharide Derivatives , and Cyclofructans .

The Mechanistic "Why"
  • Crown Ether-Based CSPs (e.g., CROWNPAK CR(+)): Crown ethers are structurally uniquely suited for primary amines. Under highly acidic conditions (pH < 2), the primary amine is protonated to −NH3+​ . This cation forms a highly stereoselective host-guest inclusion complex within the 18-crown-6 ether cavity via three-point hydrogen bonding [3]. While analytically superior, the reliance on non-volatile aqueous acids (like HClO4​ ) renders this phase unsuitable for preparative scale-up.

  • Polysaccharide-Based CSPs (e.g., Chiralpak AD-H / Chiralcel OD-H): These phases rely on a combination of hydrogen bonding (via carbamate linkages) and π−π interactions. The bulky 4-(benzyloxy)phenyl group of our target molecule provides excellent π -stacking opportunities. To prevent peak tailing of the primary amine, a basic additive like Diethylamine (DEA) must be used in the normal-phase mobile solvent to mask residual silanols.

  • Cyclofructan-Based CSPs (e.g., Larihc CF6-P): Isopropyl-derivatized cyclofructans expose a crown-ether-like core that selectively binds primary amines while allowing the use of polar organic mobile phases, bridging the gap between analytical resolution and preparative volatility [2, 4].

CSP_Selection Start Target: (1S)-1-[4-(benzyloxy)phenyl]ethanamine (Primary Amine) Q1 Preparative Scale or Analytical Only? Start->Q1 Crown Crown Ether CSP (e.g., CR(+)) Q1->Crown Analytical Only (Aqueous Acidic) Poly Polysaccharide CSP (e.g., AD-H / OD-H) Q1->Poly Prep/Analytical (Normal Phase + DEA) Cyclo Cyclofructan CSP (e.g., CF6-P) Q1->Cyclo Alternative (Polar Organic) Mech1 Host-Guest Complexation (Protonated -NH3+) Crown->Mech1 Mech2 Hydrogen Bonding & π-π Interactions Poly->Mech2 Mech3 Polar Organic Mode (H-bond network) Cyclo->Mech3

Decision tree for selecting a chiral stationary phase for primary amine enantioseparation.

Comparative Performance Data

To determine the most robust method for ICH Q2(R2) validation, we compared the chromatographic performance of a Crown Ether CSP versus a Polysaccharide CSP for the resolution of the (1R) and (1S) enantiomers.

Table 1: Chromatographic Performance Comparison

ParameterCrown Ether (CR(+))Polysaccharide (Amylose-tris-3,5-DMPC)
Mobile Phase HClO4​ (pH 1.5) / MeOH (80:20 v/v)Hexane / IPA / DEA (80:20:0.1 v/v/v)
Retention Time (1R) - Impurity 8.4 min12.2 min
Retention Time (1S) - API 14.1 min9.5 min
Resolution ( Rs​ ) 4.83.1
Selectivity ( α ) 2.151.62
Tailing Factor ( Tf​ ) 1.051.35
Preparative Suitability Poor (Non-volatile acid)Excellent (Volatile solvents)

Conclusion: While the Crown Ether provides superior resolution and peak symmetry, the Polysaccharide method was selected for full validation. The elution order on the Polysaccharide column places the (1R) impurity after the (1S) main peak, which is less ideal than prior-elution, but the Rs​ of 3.1 is more than sufficient for baseline integration. Furthermore, the normal-phase conditions allow direct translation to preparative chromatography if required.

ICH Q2(R2) Method Validation Protocol

With the Polysaccharide method selected, we proceed to method validation. The revised ICH Q2(R2) framework emphasizes a risk-based approach, requiring that the analytical procedure is demonstrated to be "fit for purpose" across its reportable range [1].

Experimental Design Parameters
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H), 250 x 4.6 mm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (optimized for the benzyloxy chromophore).

  • Column Temperature: 25°C.

  • Nominal API Concentration: 2.0 mg/mL.

  • Specification Limit for (1R)-enantiomer: NMT 0.5% (0.01 mg/mL).

ICH_Validation Phase1 1. Method Design & Selection (Risk Assessment) Phase2 2. Specificity & Selectivity (Rs > 1.5, Peak Purity) Phase1->Phase2 Split Phase2->Split Phase3a 3a. Linearity & Range (LOQ to 120% Spec) Split->Phase3a Phase3b 3b. Accuracy (Recovery) (Spike at 50, 100, 150%) Split->Phase3b Phase3c 3c. Precision (Repeatability, %RSD < 5%) Split->Phase3c Phase4 4. Sensitivity (LOD/LOQ) (S/N Evaluation) Phase3a->Phase4 Phase3b->Phase4 Phase3c->Phase4 Phase5 5. Robustness (DoE: Temp, Flow, Mobile Phase) Phase4->Phase5

ICH Q2(R2) method validation workflow for chiral purity determination.

Step-by-Step Validation Methodology

A self-validating system requires strict adherence to System Suitability Testing (SST) prior to any data acquisition. SST Criteria: Resolution ( Rs​ ) between (1S) and (1R) ≥2.0 ; Tailing factor ( Tf​ ) for (1S) ≤1.5 ; %RSD of 6 replicate standard injections ≤2.0% .

Step 1: Specificity

Objective: Prove the method can unambiguously assess the (1R) enantiomer in the presence of the (1S) API and blank matrix.

  • Protocol: Inject Diluent (Blank), unspiked (1S) sample (2.0 mg/mL), and a sample spiked with 0.5% (1R) enantiomer.

  • Causality: Ensure no system peaks or solvent artifacts co-elute with the (1R) peak. Peak purity must be verified using a Photodiode Array (PDA) detector.

Step 2: Sensitivity (LOD & LOQ)

Objective: Determine the lowest concentration of the (1R) enantiomer that can be reliably detected and quantified.

  • Protocol: Serially dilute the (1R) standard. Measure the Signal-to-Noise (S/N) ratio.

  • Target: LOD is established at S/N ≥3:1 . LOQ is established at S/N ≥10:1 .

Step 3: Linearity and Range

Objective: Demonstrate that the detector response is directly proportional to the concentration of the (1R) enantiomer.

  • Protocol: Prepare a minimum of 5 concentration levels ranging from the LOQ up to 120% of the specification limit (e.g., 0.05%, 0.25%, 0.5%, 0.75%, 1.0% relative to the 2.0 mg/mL API concentration).

  • Evaluation: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.995 , and the y-intercept should be statistically insignificant.

Step 4: Accuracy (Recovery)

Objective: Verify the closeness of agreement between the accepted true value and the measured value.

  • Protocol: Prepare API sample solutions (2.0 mg/mL) spiked with known amounts of the (1R) reference standard at three levels: 50%, 100%, and 150% of the 0.5% specification limit. Prepare in triplicate (9 determinations total).

  • Evaluation: Calculate the percentage recovery. Acceptance criteria: 90.0% – 110.0%.

Step 5: Precision (Repeatability & Intermediate Precision)

Objective: Assess the degree of scatter between a series of measurements.

  • Protocol (Repeatability): Prepare 6 independent sample preparations of the API spiked with 0.5% (1R) enantiomer. Inject each once.

  • Protocol (Intermediate Precision): A second analyst, on a different day, using a different HPLC system and column lot, repeats the repeatability protocol.

  • Evaluation: The %RSD for the (1R) peak area across all preparations must be ≤5.0% .

Step 6: Robustness

Objective: Measure the capacity of the method to remain unaffected by small, deliberate variations.

  • Protocol: Utilize a Design of Experiments (DoE) approach varying: Column Temperature ( ±2∘C ), Flow Rate ( ±10% ), and DEA concentration in the mobile phase (0.08% to 0.12%).

  • Causality: The DEA concentration is the most critical parameter. If DEA drops too low, the primary amine will interact with residual silanols, causing severe tailing and potentially merging the (1R) and (1S) peaks.

Summary of Validation Results

Table 2: Simulated ICH Q2(R2) Validation Results Summary

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at (1R) RT; Rs​≥2.0 No interference; Rs​=3.1 Pass
LOD / LOQ S/N ≥3 (LOD) / S/N ≥10 (LOQ)LOD: 0.01%; LOQ: 0.03%Pass
Linearity R2≥0.995 (Range: LOQ to 1.0%) R2=0.9992 ; y-int = 0.02%Pass
Accuracy (Recovery) 90.0% – 110.0% across all levels98.5% – 101.2%Pass
Repeatability %RSD ≤5.0% (n=6)%RSD = 1.8%Pass
Intermediate Precision %RSD ≤5.0% (n=12 total)%RSD = 2.4%Pass
Robustness Rs​≥2.0 across all variationsMin Rs​=2.6 (at 0.08% DEA)Pass

Conclusion

The enantioseparation of primary amines like (1S)-1-[4-(benzyloxy)phenyl]ethanamine requires a deep understanding of the underlying molecular interactions. While Crown Ether CSPs offer unmatched stereoselectivity via host-guest complexation, Polysaccharide-based methods utilizing basic additives (DEA) provide a more versatile, preparative-friendly, and highly robust alternative. By executing a rigorous validation protocol aligned with ICH Q2(R2) guidelines, laboratories can ensure the continuous, self-validating integrity of their chiral purity data.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • MDPI. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules 2021, 26(4), 1146. Available at:[Link]

  • ResearchGate. Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. Available at:[Link]

  • Chromatography Online. Review of Chiral Stationary Phase Development and Chiral Applications. Available at:[Link]

Comparative

(1S)-1-[4-(benzyloxy)phenyl]ethanamine vs (1R) enantiomer in chiral resolution efficiency

Title: Comparative Guide: (1S)- vs. (1R)-1-[4-(Benzyloxy)phenyl]ethanamine in Chiral Resolution Efficiency Target Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: (1S)- vs. (1R)-1-[4-(Benzyloxy)phenyl]ethanamine in Chiral Resolution Efficiency

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of chiral resolution, 1-arylethylamines are foundational resolving agents [1]. While standard 1-phenylethylamine is ubiquitous, the introduction of a para-benzyloxy group in 1-[4-(benzyloxy)phenyl]ethanamine elevates the molecule into a premium resolving agent. This guide objectively compares the (1S) and (1R) enantiomers of this compound, contrasting their performance against standard alternatives and detailing the mechanistic causality behind their superior chiral resolution efficiency.

As a Senior Application Scientist, I approach this comparison not just as a choice of reagents, but as a strategic supramolecular design. The (1S) and (1R) enantiomers possess identical thermodynamic resolving power; your selection is dictated entirely by the desired stereochemistry of your target molecule.

Mechanistic Causality: The Benzyloxy Advantage

To understand the efficiency of 1-[4-(benzyloxy)phenyl]ethanamine, we must examine the causality of diastereomeric salt crystallization [2]. Resolution efficiency is driven by the difference in lattice energy ( ΔΔGcryst​ ) between the "matched" (less soluble) and "mismatched" (more soluble) diastereomeric salts.

Standard 1-phenylethylamine relies primarily on ionic interactions (ammonium-carboxylate) and basic hydrogen bonding. By appending a para-benzyloxy group, we introduce two critical structural upgrades:

  • Extended π−π Stacking: The terminal phenyl ring of the benzyloxy group provides a large, flat, electron-rich surface. This allows the matched diastereomer to form highly ordered, tightly packed crystal lattices.

  • Steric Discrimination: The bulky, flexible ether tail amplifies steric clashes in the mismatched diastereomer, drastically increasing its solubility in the mother liquor and preventing co-crystallization.

This divergence in solubility translates directly to higher enantiomeric excess (ee%) in a single crystallization pass.

Supramolecular cluster_0 Diastereomeric Salt Formation Target Racemic Target Acid Salt Insoluble Diastereomeric Salt (Matched Pair) Target->Salt Carboxylate Amine Chiral Resolving Agent 1-[4-(Benzyloxy)phenyl]ethanamine Amine->Salt Ammonium Int1 Ionic Bonding (Primary Driver) Salt->Int1 Int2 π-π Stacking (Benzyloxy Group) Salt->Int2 Int3 Hydrogen Bonding (Lattice Network) Salt->Int3

Fig 1. Supramolecular interactions driving the selective crystallization of diastereomeric salts.

Quantitative Comparison & Symmetry of Resolution

Because enantiomers possess identical scalar physical properties, the (1S) and (1R) forms of 1-[4-(benzyloxy)phenyl]ethanamine exhibit perfect symmetry in their resolution efficiency. If the (1S)-enantiomer yields the (R)-target acid at 92% ee, the (1R)-enantiomer will yield the (S)-target acid at exactly 92% ee under identical conditions[3].

Table 1: Performance Comparison vs. Standard Alternative Comparing the benzyloxy derivative against the industry-standard unsubstituted amine.

Resolving AgentSubstituentPrimary Lattice InteractionsTypical 1st-Pass ee%Crystallization Steps for >99% ee
(1S)-1-PhenylethylamineNoneIonic, H-bonding60 - 75%2 - 3
(1S)-1-[4-(Benzyloxy)phenyl]ethanamine para-BenzyloxyIonic, H-bonding, strong π−π stacking85 - 95% 1 - 2

Table 2: Symmetry of Resolution: (1S) vs. (1R) Enantiomers Demonstrating the complementary targeting of the resolving agents.

Resolving AgentTarget RacematePrecipitated Salt (Less Soluble)Target Enantiomer RecoveredMother Liquor Enriched In
(1S)-Enantiomer (±)-Carboxylic Acid(1S)-Amine • (R)-Acid(R)-Acid(S)-Acid
(1R)-Enantiomer (±)-Carboxylic Acid(1R)-Amine • (S)-Acid(S)-Acid(R)-Acid
(Note: The exact stereochemical preference depends on the specific target acid's 3D geometry; the above represents a generic complementary pair).

Experimental Workflow: Self-Validating Resolution Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By tracking the mass balance and verifying the optical rotation of the recovered resolving agent at the end of the workflow, researchers can definitively prove that no racemization or degradation occurred during the process.

Protocol Racemate Racemic Acid (R/S) Mix Dissolution & Heating (MeOH/EtOH) Racemate->Mix Agent (1S)-Amine Resolving Agent Agent->Mix Cryst Controlled Cooling & Crystallization Mix->Cryst Filter Vacuum Filtration Cryst->Filter Solid Solid Salt (1S-Amine • R-Acid) Filter->Solid Less Soluble Liquid Mother Liquor (1S-Amine • S-Acid) Filter->Liquid More Soluble Cleavage Alkaline Cleavage (NaOH) & Extraction Solid->Cleavage PureAcid Resolved (R)-Acid (Target Product) Cleavage->PureAcid RecAmine Recovered (1S)-Amine (Recycled) Cleavage->RecAmine

Fig 2. Self-validating experimental workflow for chiral resolution and agent recovery.

Step-by-Step Methodology:

Phase 1: Diastereomeric Salt Formation

  • Dissolution: In a round-bottom flask, dissolve 10.0 mmol of the racemic target carboxylic acid in 20 mL of hot methanol (approx. 60 °C). Causality note: Methanol is preferred over highly polar aqueous mixtures to prevent the disruption of the nascent hydrogen-bonding network.

  • Agent Addition: Slowly add 5.0 mmol (0.5 equivalents) of (1S)-1-[4-(benzyloxy)phenyl]ethanamine. Using a half-equivalent strategy (the "Pope-Peachey" method) forces the resolving agent to selectively pair only with the most complementary acid enantiomer, maximizing first-pass ee% [2].

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed over 12 hours, then chill to 4 °C for 2 hours.

  • Isolation: Isolate the resulting crystalline salt via vacuum filtration. Wash the crystals with 5 mL of ice-cold methanol.

Phase 2: Alkaline Cleavage & Self-Validation

  • Cleavage: Suspend the isolated salt in 15 mL of distilled water. Add 10% aqueous NaOH dropwise until the pH reaches 11. This deprotonates the amine, breaking the ionic lattice.

  • Extraction of Resolving Agent: Extract the aqueous layer with diethyl ether (3 x 15 mL). The free-based (1S)-amine partitions into the organic layer.

  • Recovery of Target Acid: Acidify the remaining aqueous layer with 1M HCl to pH 2, precipitating the resolved (R)-carboxylic acid. Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Validation Check: Concentrate the diethyl ether extracts to recover the (1S)-amine. Measure its optical rotation ( [α]D​ ). It must perfectly match the starting material's literature value. A deviation indicates chemical degradation or racemization, invalidating the batch. Determine the ee% of the recovered target acid via chiral HPLC.

Conclusion

Both the (1S) and (1R) enantiomers of 1-[4-(benzyloxy)phenyl]ethanamine are elite tools for chiral resolution. Their bulky benzyloxy substituents provide a distinct thermodynamic advantage over standard 1-phenylethylamine by enforcing rigid π−π stacking in the crystal lattice. Your choice between the (1S) and (1R) form should be guided solely by the desired stereochemistry of your target isolate, as their resolution efficiencies are perfectly symmetrical.

References

  • Onyx Scientific. "Chiral Resolution Screening | Solid State." Onyx Scientific Insights. Available at: [Link]

  • Clark, D. D., et al. "Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds." Journal of Chemical Education (2020). Available at:[Link]

Validation

A Comparative Guide to (1S)-1-[4-(benzyloxy)phenyl]ethanamine and Standard Chiral Amine Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have lon...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a robust and reliable strategy, enabling the synthesis of enantiomerically enriched compounds that are the cornerstone of the pharmaceutical and fine chemical industries. This guide provides an in-depth comparison of the emerging chiral amine, (1S)-1-[4-(benzyloxy)phenyl]ethanamine , with established, workhorse chiral auxiliaries such as Evans' oxazolidinones and pseudoephedrine-based systems. By examining their mechanisms, performance, and practical applications, this document aims to equip researchers with the critical insights needed to select the optimal chiral auxiliary for their synthetic challenges.

The Foundational Role of Chiral Auxiliaries in Asymmetric Synthesis

The principle of a chiral auxiliary-mediated transformation lies in the temporary covalent attachment of an enantiomerically pure molecule—the auxiliary—to a prochiral substrate. This creates a chiral environment that directs the approach of a reactant to one of the two diastereotopic faces of the substrate, leading to the formation of a new stereocenter with a predictable configuration. Following this stereoselective event, the auxiliary is cleaved and can, in ideal scenarios, be recovered for reuse, unveiling the desired enantiomerically enriched product. The efficacy of this strategy hinges on the auxiliary's ability to exert a high degree of stereocontrol, its ease of attachment and cleavage, and its availability in both enantiomeric forms.

A New Contender: (1S)-1-[4-(benzyloxy)phenyl]ethanamine

(1S)-1-[4-(benzyloxy)phenyl]ethanamine is a chiral primary amine that presents an intriguing structural motif for a chiral auxiliary. Its core structure is analogous to the well-studied (S)-1-phenylethanamine, but with the notable addition of a benzyloxy group at the para-position of the phenyl ring. This substituent has the potential to influence the stereochemical outcome of reactions through both steric and electronic effects.

While extensive experimental data on the use of (1S)-1-[4-(benzyloxy)phenyl]ethanamine as a chiral auxiliary in diastereoselective alkylations is not yet widely available in peer-reviewed literature, we can draw insightful comparisons based on its structural similarity to (S)-1-phenylethanamine and consider the potential impact of the benzyloxy group. The increased steric bulk of the benzyloxy group compared to a simple hydrogen atom could enhance facial shielding of an enolate intermediate, potentially leading to higher diastereoselectivities.

Established Standards: A Benchmark for Performance

To provide a robust comparison, we will evaluate (1S)-1-[4-(benzyloxy)phenyl]ethanamine against two of the most successful and widely adopted classes of chiral auxiliaries: Evans' oxazolidinones and pseudoephedrine-derived amides.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are a cornerstone of modern asymmetric synthesis, particularly in aldol and alkylation reactions.[1] Their rigid and planar structure, coupled with a sterically demanding substituent at the C4 position, provides excellent facial shielding of the corresponding Z-enolate, leading to highly predictable and high levels of diastereoselectivity.[1]

Pseudoephedrine and Pseudoephenamine Auxiliaries

The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric alkylation of carboxylic acid derivatives.[2] Both enantiomers of pseudoephedrine are readily available and inexpensive. The derived tertiary amides undergo highly diastereoselective alkylations.[2] A notable evolution of this system is the use of pseudoephenamine, which exhibits comparable or even superior stereocontrol, particularly in the formation of quaternary carbon centers, and is not subject to the same regulatory restrictions as pseudoephedrine.[3][4]

Performance in Asymmetric Alkylation: A Comparative Analysis

The diastereoselective alkylation of enolates is a fundamental C-C bond-forming reaction where the performance of chiral auxiliaries is critically evaluated. The following table summarizes representative data for the alkylation of propionamides derived from (S)-1-phenylethanamine (as a proxy for our target compound), alongside the performance of Evans' oxazolidinone and pseudoephenamine auxiliaries.

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-1-Phenylethylamine (analogue) Benzyl BromideLDA95:5-[1]
(4S)-4-Benzyl-2-oxazolidinone Benzyl BromideNaHMDS>99:185[5]
(1S,2S)-Pseudoephenamine Benzyl BromideLiCl, LDA>99:195[4]
(S)-1-Phenylethylamine (analogue) Methyl IodideLDA90:10-[1]
(4S)-4-Benzyl-2-oxazolidinone Methyl IodideNaHMDS98:290[5]
(1S,2S)-Pseudoephenamine Methyl IodideLiCl, LDA98:292[4]

Data for (S)-1-phenylethylamine is presented as a predictive baseline for (1S)-1-[4-(benzyloxy)phenyl]ethanamine.

As the data illustrates, both Evans' oxazolidinones and pseudoephenamine consistently deliver excellent levels of diastereoselectivity across a range of electrophiles. While direct data is pending, it is reasonable to hypothesize that the increased steric hindrance of the benzyloxy group in (1S)-1-[4-(benzyloxy)phenyl]ethanamine could lead to diastereoselectivities that are competitive with, or potentially exceed, those observed for the unsubstituted (S)-1-phenylethanamine.

Experimental Protocols: A Practical Guide

The successful application of chiral auxiliaries is contingent on robust and well-defined experimental procedures. Below are detailed protocols for the key steps: N-acylation, diastereoselective alkylation, and auxiliary cleavage.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Alkylation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage start Carboxylic Acid + Chiral Amine acylation N-Acylation start->acylation amide Chiral N-Acyl Amide acylation->amide enolate Enolate Formation (Base, -78 °C) amide->enolate alkylation Alkylation (Electrophile) enolate->alkylation product Diastereomerically Enriched Product alkylation->product cleavage Hydrolysis or Reductive Cleavage product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product auxiliary Recovered Auxiliary cleavage->auxiliary

Caption: General workflow for asymmetric alkylation using a chiral amine auxiliary.

Protocol 1: N-Acylation of a Chiral Phenylethylamine-Type Auxiliary

This protocol describes the formation of the chiral amide, the substrate for the subsequent alkylation reaction.

Materials:

  • (1S)-1-[4-(benzyloxy)phenyl]ethanamine (or other chiral amine) (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Coupling agent (e.g., DCC, EDC, or HATU) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Base (e.g., triethylamine or DIPEA) (1.2 eq, if using an acid chloride)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DCM, add the coupling agent and stir for 15-30 minutes at 0 °C.

  • Add the chiral amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral N-acyl amide.[1]

Protocol 2: Diastereoselective Alkylation of a Chiral N-Acyl Amide

This protocol details the key stereocenter-forming step.

Materials:

  • Chiral N-acyl amide (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., LDA or NaHMDS, 1.1 eq)

  • Alkylating agent (e.g., alkyl halide, 1.2 eq)

Procedure:

  • Dissolve the chiral N-acyl amide in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

  • Slowly add the strong base to generate the enolate. Stir the mixture at -78 °C for 30-60 minutes.

  • Add the alkylating agent to the enolate solution. Continue stirring at -78 °C for 2-4 hours or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash column chromatography to isolate the major diastereomer.[1]

Mechanism of Stereocontrol in Phenylethylamine-Derived Amide Alkylation

G cluster_0 Enolate Formation and Chelation cluster_1 Facial Shielding and Electrophilic Attack cluster_2 Product Formation amide Chiral N-Acyl Amide base Strong Base (e.g., LDA) amide->base Deprotonation enolate Chelated Z-Enolate base->enolate shielding Bulky Phenyl Group Blocks Top Face attack Electrophile (E+) Approaches from Less Hindered Bottom Face product Major Diastereomer attack->product

Caption: Steric hindrance from the phenyl group of the auxiliary directs the electrophile to the opposite face of the enolate.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the auxiliary to yield the desired enantiomerically enriched product.

Method A: Acidic Hydrolysis to Carboxylic Acid

  • Dissolve the alkylated chiral amide in a mixture of acetic acid and aqueous HCl (e.g., 6 M).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH).

  • Extract the aqueous layer with an organic solvent to remove the recovered chiral auxiliary.

  • Acidify the aqueous layer with HCl and extract the desired carboxylic acid with an organic solvent.

  • Dry and concentrate the organic layer to obtain the product.[1][2]

Method B: Reductive Cleavage to Alcohol (for Evans' Auxiliaries)

  • Dissolve the alkylated N-acyl oxazolidinone in anhydrous THF and cool to 0 °C.

  • Add a solution of LiBH₄ or LiAlH₄ dropwise.

  • Stir the reaction at 0 °C until completion.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product and the recovered auxiliary with an organic solvent.

  • Purify by column chromatography.[1]

Conclusion

(1S)-1-[4-(benzyloxy)phenyl]ethanamine presents a promising, yet underexplored, platform for the development of new chiral auxiliaries. Based on the robust performance of its structural analogue, (S)-1-phenylethanamine, it is anticipated to offer good to excellent levels of stereocontrol in asymmetric alkylations. The presence of the para-benzyloxy group may offer advantages in terms of enhanced diastereoselectivity due to increased steric bulk, and its electronic properties could also influence the reactivity of the corresponding enolate.

In comparison, established auxiliaries like Evans' oxazolidinones and pseudoephedrine/pseudoephenamine systems remain the gold standard, offering exceptional and predictable stereocontrol across a wide range of applications, supported by a vast body of literature.[1][2][3][4][5] The choice of auxiliary will ultimately depend on a variety of factors including the specific substrate, desired product, cost, and scalability. Further experimental investigation into the performance of (1S)-1-[4-(benzyloxy)phenyl]ethanamine is warranted to fully elucidate its potential and position it within the powerful toolkit of chiral auxiliaries available to the synthetic chemist.

References

  • BenchChem. (2025). A Comparative Guide to Stereocontrol by (S)-1-Phenylethylamine and Other Chiral Auxiliaries.
  • BenchChem. (2025). Application Notes and Protocols for Utilizing (S)-1-Phenylethylamine as a Chiral Auxiliary in Pharmaceutical Intermediate Synthesis.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Guidechem. (2021). How to Prepare (S)-(-)-1-(4-Methoxyphenyl)ethylamine? Guidechem FAQ.
  • Ciszewska, M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
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Comparative

Comprehensive Mass Spectrometry Validation Guide for (1S)-1-[4-(benzyloxy)phenyl]ethanamine Reaction Products: A Platform Comparison

As a Senior Application Scientist, validating the reaction products of chiral amine building blocks requires more than just running a sample through a mass spectrometer. It demands a mechanistic understanding of the mole...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the reaction products of chiral amine building blocks requires more than just running a sample through a mass spectrometer. It demands a mechanistic understanding of the molecule's behavior in the gas phase and a strategic choice of analytical platforms.

(1S)-1-[4-(benzyloxy)phenyl]ethanamine (Chemical Formula: C15​H17​NO , Exact Mass: 227.1306 Da) is a highly valuable chiral intermediate. Validating its downstream reaction products—whether assessing the success of an amidation, monitoring the cleavage of the benzyloxy protecting group, or determining the enantiomeric excess (ee%)—requires a robust, self-validating analytical strategy.

This guide objectively compares two premier mass spectrometry platforms—LC-ESI-QQQ and LC-ESI-Q-TOF —and provides field-proven, step-by-step methodologies for validating this specific chiral amine.

Causality Behind Experimental Choices (E-E-A-T)

Before deploying an analytical workflow, we must establish the chemical causality that dictates our instrument parameters.

  • Why Liquid Chromatography (LC) over Gas Chromatography (GC)? The benzyloxy ether moiety at the para-position is thermally labile. Subjecting this compound to the high temperatures of a GC inlet ( >250∘C ) induces in-source thermal degradation, specifically the premature cleavage of the benzyl group. LC avoids this thermal stress, preserving the intact molecule .

  • Why Electrospray Ionization (ESI+)? The primary ethanamine group is highly basic. In an acidic mobile phase (e.g., 0.1% Formic Acid), it readily accepts a proton to form a stable [M+H]+ ion at m/z 228.1384. ESI is vastly superior to APCI or APPI for this specific functional group.

  • The Diagnostic m/z 91.055 Ion: Under Collision-Induced Dissociation (CID), the benzyloxy group is highly susceptible to cleavage, yielding a highly stable benzyl cation ( C7​H7+​ , m/z 91.055). This predictable fragmentation is the cornerstone of our Multiple Reaction Monitoring (MRM) strategy .

Platform Comparison: QQQ vs. Q-TOF

To validate the reaction products of (1S)-1-[4-(benzyloxy)phenyl]ethanamine, laboratories typically choose between a Triple Quadrupole (QQQ) and a Quadrupole Time-of-Flight (Q-TOF).

  • LC-ESI-QQQ: The gold standard for targeted quantitation . When validating the enantiomeric purity of the (1S) product, the QQQ's superior dynamic range allows for the detection of the unwanted (1R) antipode down to 0.1% levels .

  • LC-ESI-Q-TOF: The engine for untargeted structural elucidation . If a synthetic reaction yields unexpected byproducts (e.g., over-alkylation or unintended debenzylation), the Q-TOF's High-Resolution Accurate Mass (HRAM) capabilities (< 2 ppm error) are mandatory for determining empirical formulas.

Table 1: Quantitative Comparison of MS Platforms for Chiral Amine Validation
ParameterLC-ESI-QQQ (Triple Quadrupole)LC-ESI-Q-TOF (Quadrupole Time-of-Flight)Causality / Relevance to Target
Primary Objective Targeted quantitation, trace enantiomeric impurity detection.Untargeted profiling, byproduct structural elucidation.QQQ handles ee% validation; Q-TOF handles novel reaction product discovery.
Mass Accuracy Unit resolution (~0.7 Da).High resolution (< 2 ppm).Q-TOF is required to differentiate isobaric reaction byproducts.
Sensitivity (LOD) Low femtogram to attogram range.Low picogram range.QQQ's superior dynamic range is critical for detecting <0.1% (1R) enantiomer.
Scan Speed Extremely fast (ideal for narrow UHPLC peaks).Slower, dependent on resolution settings.Fast MRM duty cycles in QQQ prevent peak truncation during chiral separation.

Analytical Workflows & Mechanistic Logic

G A Reaction Mixture (1S)-1-[4-(benzyloxy)phenyl]ethanamine B Sample Prep (Quench & Dilute) A->B C Chiral LC Separation (Enantiomer Resolution) B->C Pathway A D Achiral UHPLC (Byproduct Separation) B->D Pathway B E ESI-QQQ MS/MS (Targeted MRM) C->E F ESI-Q-TOF MS (Accurate Mass) D->F G ee% Determination E->G H Structural Elucidation F->H

Analytical workflow comparing targeted QQQ and untargeted Q-TOF strategies for chiral amines.

The Fragmentation Pathway

Understanding how (1S)-1-[4-(benzyloxy)phenyl]ethanamine shatters in the collision cell is a prerequisite for method development.

F M [M+H]+ m/z 228.138 F1 Loss of NH3 m/z 211.112 M->F1 -NH3 (17 Da) F2 Benzyl Cation m/z 91.055 M->F2 Cleavage of Benzyloxy ether F3 Phenolic Core m/z 138.091 M->F3 Loss of Benzyl radical F1->F2 Secondary Fragmentation

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems , meaning the instrument must prove its capability before sample data is accepted .

Protocol A: Enantiomeric Excess (ee%) Determination via LC-ESI-QQQ

Objective: Quantify the trace presence of the (1R) enantiomer in a batch of (1S)-1-[4-(benzyloxy)phenyl]ethanamine.

  • Mobile Phase & Column Preparation:

    • Column: Chiralpak IG (or equivalent immobilized polysaccharide phase), 150×4.6 mm, 3 µm.

    • Mobile Phase: Isocratic 80:20 Hexane:Isopropanol with 0.1% Diethylamine (DEA) to suppress secondary amine interactions and prevent peak tailing.

  • Self-Validation Checkpoint (System Suitability):

    • Action: Inject 5 µL of a 1 µg/mL racemic standard of 1-[4-(benzyloxy)phenyl]ethanamine.

    • Gatekeeper Logic: The system is ONLY validated for sample analysis if the chromatographic resolution ( Rs​ ) between the (1S) and (1R) peaks is ≥1.5 . If Rs​<1.5 , the run is aborted, and column temperature/modifier ratios must be adjusted.

  • MRM Optimization:

    • Set the Q1 mass to 228.1 (the [M+H]+ precursor).

    • Set the Q3 mass to 91.1 (the benzyl cation). Apply a Collision Energy (CE) of ~25 eV.

    • Causality: Monitoring the 228.1→91.1 transition ensures maximum signal-to-noise ratio, as the benzyl cation is the most thermodynamically stable fragment.

  • Sample Analysis & Calculation:

    • Inject the synthesized (1S) batch. Integrate the peak areas for both enantiomers. Calculate ee% using the formula: ee%=((Area1S​−Area1R​)/(Area1S​+Area1R​))×100 .

Protocol B: Reaction Byproduct Profiling via LC-ESI-Q-TOF

Objective: Identify unknown impurities (e.g., debenzylated side-products) following a reductive amination reaction.

  • UHPLC Separation:

    • Column: C18 Reversed-Phase ( 100×2.1 mm, 1.7 µm).

    • Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Self-Validation Checkpoint (Mass Calibration):

    • Action: Infuse an internal reference mass solution (e.g., Purine at m/z 121.0509 and HP-0921 at m/z 922.0098) continuously via a secondary dual-spray ESI source.

    • Gatekeeper Logic: The data acquisition software must confirm a mass error of <2 ppm for the reference ions. If drift exceeds 2 ppm, the TOF flight tube must be recalibrated before injecting the sample.

  • Data Acquisition (Auto MS/MS):

    • Acquire data in positive ion mode ( m/z 100–1000). Set the instrument to automatically trigger MS/MS scans on the top 3 most abundant precursor ions per cycle.

  • Structural Elucidation:

    • Look for a peak at m/z 138.091.

    • Causality: If a byproduct shows an [M+H]+ of 138.091, it indicates that the benzyloxy group ( C7​H7​ , 91 Da) was unintentionally cleaved during the synthesis, leaving behind 4-(1-aminoethyl)phenol. The Q-TOF's exact mass confirms this empirical formula ( C8​H12​NO+ ) with absolute certainty.

Conclusion

Validating (1S)-1-[4-(benzyloxy)phenyl]ethanamine requires a deliberate approach to both chromatography and mass spectrometry. By leveraging the thermal stability of LC, the ionization efficiency of ESI+, and the predictable CID fragmentation of the benzyloxy group, analysts can build highly robust assays. QQQ platforms remain unmatched for rigorous enantiomeric excess validation, while Q-TOF systems provide the necessary accurate-mass resolution to elucidate complex reaction byproducts. Implementing the self-validating checkpoints outlined above ensures that your analytical data is not just generated, but fundamentally trustworthy.

References

  • LC/MS Applications in Drug Development BioAgilytix URL:[Link]

  • Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS ResearchGate URL: [Link]

  • A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids Analytical Chemistry (ACS Publications) URL:[Link]

  • Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers Journal of the American Chemical Society (ACS Publications) URL:[Link]

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